EupalinolideK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10-/t15-,16-,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-DRGQDVMOSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide K: A Technical Guide to its Discovery, Isolation, and Characterization from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eupalinolide K, a sesquiterpene lactone identified in Eupatorium lindleyanum. The document details a representative method for its isolation and purification, presents its spectroscopic characterization data, and explores its potential biological activities and associated signaling pathways.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments.[1][2] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones.[1] Among these, Eupalinolide K has emerged as a compound of interest due to its potential anti-inflammatory and anti-cancer properties. This guide serves as a technical resource for researchers and professionals in drug discovery and development, offering detailed methodologies and data related to Eupalinolide K.
Isolation of Eupalinolide K
While a specific protocol for the isolation of Eupalinolide K has not been detailed in the available literature, a general and representative method for the separation of sesquiterpene lactones from Eupatorium lindleyanum is presented below. This protocol is based on established phytochemical extraction and chromatography techniques.
Experimental Protocol: General Isolation of Sesquiterpene Lactones
2.1. Plant Material and Extraction: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized. The powdered plant material is then extracted exhaustively with a polar solvent, typically 95% ethanol, at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2.2. Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, followed by ethyl acetate, and finally n-butanol. The sesquiterpene lactones are generally enriched in the ethyl acetate fraction.
2.3. Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
2.4. Purification: The pooled fractions are further purified using repeated column chromatography, often employing Sephadex LH-20 or preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including Eupalinolide K.
Structural Elucidation and Data Presentation
The structure of Eupalinolide K has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data for Eupalinolide K
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for Eupalinolide K, acquired in deuterated chloroform (CDCl₃).[3]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 130.2 | 5.25 (d, 10.0) |
| 2 | 135.8 | 5.01 (t, 10.0) |
| 3 | 43.1 | 2.45 (m) |
| 4 | 148.9 | - |
| 5 | 50.8 | 2.65 (m) |
| 6 | 82.1 | 4.15 (t, 9.5) |
| 7 | 48.2 | 2.85 (m) |
| 8 | 75.8 | 5.15 (d, 9.5) |
| 9 | 40.1 | 2.35 (m) |
| 10 | 141.2 | - |
| 11 | 139.8 | - |
| 12 | 170.2 | - |
| 13 | 125.2 | 6.25 (s), 5.65 (s) |
| 14 | 16.8 | 1.85 (s) |
| 15 | 20.5 | 1.95 (s) |
| 1' | 167.2 | - |
| 2' | 128.1 | - |
| 3' | 138.2 | 6.85 (q, 7.0) |
| 4' | 14.5 | 1.80 (d, 7.0) |
| 5' | 12.2 | 1.75 (s) |
Biological Activity and Signaling Pathways
Eupalinolide K, often in combination with other eupalinolides, has demonstrated potential anti-inflammatory and anti-cancer activities. A sesquiterpene fraction from E. lindleyanum, designated F1012-2 and containing Eupalinolide K, has been shown to regulate the p53/NF-κB signaling pathways. Furthermore, studies on related eupalinolides suggest the involvement of the Akt/p38 MAPK and STAT3 signaling pathways in their mechanism of action.
Proposed Signaling Pathway for Eupalinolide K's Biological Activity
The following diagram illustrates a potential signaling pathway through which Eupalinolide K may exert its biological effects, based on evidence from studies on related compounds and fractions from Eupatorium lindleyanum.
Caption: Proposed signaling pathways affected by Eupalinolide K.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of Eupalinolide K from Eupatorium lindleyanum.
Caption: General workflow for the isolation of Eupalinolide K.
Conclusion
Eupalinolide K represents a promising natural product from Eupatorium lindleyanum with potential therapeutic applications. This guide provides a foundational understanding of its isolation, characterization, and putative mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized methods for its large-scale production and clinical evaluation.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide K | Benchchem [benchchem.com]
Eupalinolide K: A Technical Overview of a Promising STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As a member of the eupalinolide family, it has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This technical guide provides a summary of the currently available physicochemical and biological data on Eupalinolide K, with a focus on its role as a STAT3 inhibitor. Due to the limited availability of specific experimental data for Eupalinolide K, information from closely related eupalinolides is included to provide a broader context for its potential mechanisms of action.
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₆O₆ | [1] |
| Molecular Weight | 362.42 g/mol | [1] |
| CAS Number | 108657-10-9 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. | |
| Melting Point | Not available | |
| Boiling Point | 574.4 ± 50.0 °C (Predicted) | |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 201.5 ± 23.6 °C (Predicted) |
Spectral Data: Detailed experimental ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for Eupalinolide K are not available in the reviewed literature.
Biological Activity
Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. STAT3 is a key signaling protein that, when persistently activated, plays a crucial role in the development and progression of many human cancers, including triple-negative breast cancer (TNBC). Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
A study on a novel sesquiterpene lactone active fraction, F1012-2, isolated from Eupatorium lindleyanum, revealed that it is a complex composed of Eupalinolide I, J, and K. This complex was found to significantly inhibit the growth of triple-negative breast cancer cells (MDA-MB-231). The inhibitory mechanism of F1012-2 was attributed to the induction of cell cycle arrest and apoptosis.
Signaling Pathways
The investigation into the F1012-2 complex, containing Eupalinolide K, demonstrated a significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway in MDA-MB-231 cells. The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The p38 MAPK pathway is a stress-activated pathway that can mediate apoptosis in response to cellular stressors.
While the specific contribution of Eupalinolide K to the activity of the F1012-2 complex is not detailed, its presence in this active fraction suggests its involvement in the observed anti-cancer effects and modulation of the Akt and p38 pathways.
The following diagram illustrates the proposed signaling pathway affected by the Eupalinolide I, J, and K complex.
References
Eupalinolide K: A Technical Guide on Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a member of the sesquiterpene lactone class of natural products, isolated from the plant Eupatorium lindleyanum. This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory and anticancer properties. Eupalinolide K, in particular, has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of Eupalinolide K and its closely related analogues, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Stereochemistry
The precise three-dimensional structure and absolute stereochemistry of Eupalinolide K are crucial for understanding its biological activity and for guiding synthetic efforts. While a definitive publication detailing the complete X-ray crystallographic or NMR-based structure elucidation of Eupalinolide K was not identified in the surveyed literature, its molecular formula is established as C₂₀H₂₆O₆ with a molecular weight of 362.42 g/mol .
Based on the available information and the general structure of related eupalinolides, Eupalinolide K is a germacranolide sesquiterpene lactone characterized by a ten-membered ring and a fused α-methylene-γ-lactone moiety. The stereochemistry of the multiple chiral centers within the molecule is critical for its biological function. Further research, including total synthesis or high-resolution spectroscopic analysis, is required to definitively assign the absolute configuration of all stereocenters.
Biological Activity and Signaling Pathways
While specific quantitative biological data for Eupalinolide K is limited in the available literature, extensive research on its analogues, such as Eupalinolide A, B, J, and O, provides a strong indication of its potential therapeutic activities and mechanisms of action. These related compounds have demonstrated significant cytotoxicity against a range of cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.
Anticancer Activity
Eupalinolide analogues have shown potent cytotoxic effects against various cancer cell lines. The following table summarizes the reported IC₅₀ values for these related compounds.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | [1] |
| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | [1] |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 (72h) | [2][3][4] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 (72h) | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 (72h) | |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 (72h) |
Signaling Pathways
Eupalinolides exert their anticancer effects by modulating several critical signaling pathways. Eupalinolide K has been identified as a STAT3 inhibitor. Research on its analogues has elucidated their involvement in the following pathways:
-
STAT3 Signaling: Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway. It promotes the degradation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.
-
Akt/p38 MAPK Signaling: Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
-
AMPK/mTOR Signaling: Eupalinolide B has been found to alleviate rheumatoid arthritis by promoting apoptosis and autophagy through the regulation of the AMPK/mTOR/ULK-1 signaling axis.
The following diagram illustrates the proposed mechanism of action for Eupalinolide J in targeting the STAT3 pathway.
Anti-inflammatory Activity
The source plant of Eupalinolide K, Eupatorium lindleyanum, has been traditionally used for its anti-inflammatory properties. Extracts from the related species Eupatorium perfoliatum have been shown to inhibit the release of nitric oxide (NO) and down-regulate pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. Eupalinolide B has also demonstrated anti-inflammatory effects in a model of rheumatoid arthritis. These findings suggest that Eupalinolide K may also possess significant anti-inflammatory activity.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activities of Eupalinolide K. The following are representative methodologies adapted from studies on its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Eupalinolide K in complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
The following diagram outlines the workflow for the in vitro cytotoxicity assay.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with Eupalinolide K.
-
Cell Lysis: Treat cells with Eupalinolide K for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol is for evaluating the antitumor efficacy of Eupalinolide K in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Eupalinolide K (e.g., via intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion
Eupalinolide K and its analogues represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their ability to modulate critical signaling pathways, particularly the STAT3 pathway, makes them attractive candidates for further investigation. This technical guide provides a foundation for researchers to explore the therapeutic potential of Eupalinolide K, highlighting the need for definitive structural elucidation and further in-depth biological evaluation. The provided experimental protocols offer a starting point for the systematic assessment of its efficacy and mechanism of action.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide K: A Technical Guide to Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K, a sesquiterpene lactone, has been identified as a natural constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the known natural sources and available data regarding the abundance of Eupalinolide K. While specific quantitative data for Eupalinolide K remains limited in publicly available literature, this document compiles information on related compounds from the same source to provide a contextual understanding. Furthermore, a generalized experimental protocol for the isolation of sesquiterpene lactones from Eupatorium lindleyanum is presented, along with a visual representation of the isolation workflow.
Natural Sources of Eupalinolide K
Eupalinolide K is a phytochemical isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family. This plant, also known in traditional Chinese medicine as "Ye Ma Zhui," is recognized for its diverse chemical constituents, including a variety of sesquiterpene lactones.
Eupalinolide K has been specifically identified as a component of a sesquiterpene lactone fraction referred to as F1012-2, which was isolated from Eupatorium lindleyanum. This fraction also contains the related compounds Eupalinolide I and Eupalinolide J. Research has indicated that Eupalinolide K possesses anti-inflammatory properties, significantly inhibiting the inflammatory factor IL-6[1].
Abundance of Eupalinolide K and Related Compounds
| Compound | Plant Part | Average Concentration (mg/g) |
| Eupalinolide A | Flowers | 14.494 ± 1.674 |
| Leaves | 5.390 ± 1.465 | |
| Stems | 0.088 ± 0.040 | |
| Eupalinolide B | Flowers | 12.681 ± 1.688 |
| Leaves | 5.469 ± 0.710 | |
| Stems | 0.295 ± 0.082 |
This data is provided for contextual reference and does not represent the abundance of Eupalinolide K.[1]
Experimental Protocols: Isolation of Sesquiterpenoid Lactones from Eupatorium lindleyanum
While a specific protocol for the isolation of Eupalinolide K is not detailed in the available literature, a general methodology for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum can be outlined based on established procedures for similar compounds like Eupalinolide A and B[2].
Objective: To isolate sesquiterpenoid lactones, including Eupalinolide K, from the plant material of Eupatorium lindleyanum.
Materials and Reagents:
-
Dried and powdered aerial parts of Eupatorium lindleyanum
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Water
-
n-butanol
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometry (MS) detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
Methodology:
-
Extraction:
-
The air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, such as 95% ethanol, at room temperature.
-
The extraction is typically repeated multiple times to ensure maximum yield.
-
The extracts are then combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Separation:
-
The n-butanol fraction, which is expected to contain Eupalinolide K, is subjected to preparative High-Speed Counter-Current Chromatography (HSCCC) for separation.
-
A suitable two-phase solvent system is selected. For the separation of Eupalinolide A and B, a system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been successfully used[2].
-
The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
The sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.
-
The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
-
-
Purity Analysis and Identification:
-
The purity of the isolated fractions is determined by High-Performance Liquid Chromatography (HPLC).
-
The structural identification of the isolated compounds, including Eupalinolide K, is performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
-
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of Eupalinolide K from Eupatorium lindleyanum.
Caption: General workflow for the isolation of Eupalinolide K.
This technical guide summarizes the current knowledge on the natural sources and abundance of Eupalinolide K. Further research is required to quantify its concentration in Eupatorium lindleyanum and to develop optimized and specific isolation protocols.
References
The Putative Biosynthesis of Eupalinolide K: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K, a sesquiterpene lactone found in plants of the Eupatorium genus, belongs to a class of bioactive compounds with significant therapeutic potential. While the precise biosynthetic pathway of Eupalinolide K has not been fully elucidated, extensive research on related sesquiterpene lactones within the Asteraceae family allows for the construction of a putative pathway. This technical guide provides an in-depth overview of the proposed biosynthesis of Eupalinolide K, detailing the precursor molecules, key enzymatic steps, and potential intermediates. The document also outlines comprehensive experimental protocols for pathway elucidation and presents quantitative data from related compounds to serve as a benchmark for future research. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1][2] They are predominantly found in the Asteraceae family, which includes the genus Eupatorium.[1][2] STLs are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The biosynthesis of these complex molecules originates from the general isoprenoid pathway, common to all plants.
The Putative Biosynthetic Pathway of Eupalinolide K
The biosynthesis of Eupalinolide K is proposed to follow the general pathway established for germacrane-type sesquiterpene lactones. The pathway initiates from the universal precursor farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes.
Formation of the Sesquiterpene Scaffold
The initial steps of the pathway involve the formation of the characteristic 10-membered germacrene ring.
-
Farnesyl Pyrophosphate (FPP) Cyclization: The pathway begins with the cyclization of FPP, a C15 isoprenoid intermediate, catalyzed by a germacrene A synthase (GAS) . This enzyme facilitates the conversion of the linear FPP molecule into the cyclic sesquiterpene, germacrene A.
-
Oxidation of Germacrene A: Following its formation, germacrene A undergoes a three-step oxidation at the C12-methyl group to form germacrene A acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) . The reaction proceeds through germacrene A alcohol and germacrene A aldehyde intermediates.
Formation of the Lactone Ring and Subsequent Modifications
The formation of the characteristic γ-lactone ring and subsequent decorative modifications are key to the diversity of STLs.
-
Hydroxylation and Lactonization: Germacrene A acid is hydroxylated at the C6α position by a costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting intermediate, 6α-hydroxy germacrene A acid, spontaneously cyclizes to form the lactone ring, yielding costunolide.
-
Further Oxidations and Modifications for Eupalinolide K: To arrive at the structure of Eupalinolide K from a costunolide-like precursor, a series of further enzymatic modifications are necessary. While the specific enzymes are unknown, these steps likely involve:
-
Hydroxylation: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene scaffold. For instance, the biosynthesis of the related compound eupatolide involves a GAA 8β-hydroxylase (CYP71BL1) and a eupatolide synthase (CYP71DD6).
-
Acylation: The addition of acyl groups, such as the angeloyl group present in many eupalinolides, is catalyzed by acyltransferases.
-
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Putative biosynthetic pathway of Eupalinolide K from FPP.
Quantitative Data on Sesquiterpene Lactone Biosynthesis
While specific quantitative data for the Eupalinolide K pathway is not available, data from related, well-studied sesquiterpene lactones can provide valuable context for researchers.
| Compound | Plant Source | Concentration (mg/g dry weight) | Enzyme | Vmax (pmol/mg protein/min) | Km (µM) |
| Parthenolide | Tanacetum parthenium | 1.2 - 8.5 | Germacrene A synthase | 15.4 | 2.3 |
| Costunolide | Saussurea lappa | ~10 | Costunolide synthase | Not available | Not available |
| Artemisinin | Artemisia annua | 0.1 - 10 | Amorpha-4,11-diene synthase | 120 | 1.5 |
This table presents representative data from various studies and is intended for comparative purposes only.
Experimental Protocols for Pathway Elucidation
The elucidation of the Eupalinolide K biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: Compare the transcriptomes of high-producing and low-producing Eupatorium species or tissues to identify differentially expressed genes. Focus on gene families known to be involved in terpenoid biosynthesis, such as terpene synthases and cytochrome P450s.
-
Homology-Based Cloning: Design degenerate primers based on conserved sequences of known sesquiterpene biosynthetic genes from other Asteraceae species to amplify homologous genes from Eupatorium cDNA.
Functional Characterization of Enzymes
-
Heterologous Expression: Clone candidate genes into a suitable expression system, such as E. coli or yeast.
-
In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with putative substrates (e.g., FPP, germacrene A). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In Vivo Assays: Co-express multiple candidate enzymes in a host organism (e.g., yeast or Nicotiana benthamiana) to reconstitute parts of the biosynthetic pathway and identify the final products.
Analytical Methods for Intermediate and Product Detection
-
Sample Preparation: Extract metabolites from plant tissues using an appropriate solvent (e.g., methanol, ethyl acetate). The extract may require further purification or fractionation using techniques like solid-phase extraction (SPE) or column chromatography.
-
Chromatographic Separation:
-
GC-MS: Suitable for the analysis of volatile and semi-volatile intermediates like germacrene A. Derivatization may be necessary for less volatile compounds.
-
HPLC/UPLC-MS: The method of choice for the analysis of non-volatile and thermally labile sesquiterpene lactones. Reverse-phase chromatography with a C18 column is commonly used.
-
-
Quantification: Develop a quantitative method using authentic standards of the target compounds. In the absence of a standard for Eupalinolide K, relative quantification can be performed. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for the quantification of major sesquiterpene lactones.
A general workflow for the experimental elucidation of the pathway is depicted below.
Caption: General experimental workflow for biosynthetic pathway elucidation.
Conclusion and Future Perspectives
The putative biosynthetic pathway of Eupalinolide K, based on the well-established pathways of other sesquiterpene lactones in the Asteraceae family, provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and functional characterization of the specific germacrene A synthase, cytochrome P450 monooxygenases, and acyltransferases from a Eupalinolide K-producing Eupatorium species. The experimental protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to unravel the complete biosynthesis of this promising natural product. A thorough understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of Eupatorium but also open avenues for the metabolic engineering of Eupalinolide K and related compounds for pharmaceutical applications.
References
In-Depth Technical Guide to the Spectroscopic Data of Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Eupalinolide K, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Core Spectroscopic Data
The structural elucidation of Eupalinolide K was achieved through comprehensive analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of Eupalinolide K.
Table 1: Mass Spectrometry Data for Eupalinolide K
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 429.1525 | 429.1520 | C₂₁H₂₆O₈Na |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of Eupalinolide K were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.28 | d | 9.5 |
| 2 | 2.70 | m | |
| 3 | 3.25 | m | |
| 5 | 5.15 | d | 10.0 |
| 6 | 4.15 | t | 10.0 |
| 7 | 2.80 | m | |
| 8 | 5.40 | dd | 10.0, 4.5 |
| 9α | 2.20 | m | |
| 9β | 1.95 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.85 | s | |
| 15 | 1.90 | s | |
| 2' | 7.05 | q | 7.0 |
| 3' | 2.00 | d | 7.0 |
| 4' | 1.98 | s | |
| OAc | 2.10 | s |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for Eupalinolide K
| Position | δ (ppm) |
| 1 | 134.5 |
| 2 | 48.5 |
| 3 | 40.2 |
| 4 | 130.0 |
| 5 | 128.5 |
| 6 | 82.5 |
| 7 | 50.1 |
| 8 | 75.6 |
| 9 | 38.7 |
| 10 | 138.2 |
| 11 | 139.8 |
| 12 | 170.1 |
| 13 | 125.5 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.2 |
| 2' | 128.2 |
| 3' | 138.7 |
| 4' | 15.8 |
| 5' | 20.5 |
| OAc | 170.5, 21.2 |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Isolation of Eupalinolide K
Eupalinolide K was isolated from the chloroform extract of the air-dried aerial parts of Eupatorium lindleyanum. The isolation procedure involved repeated column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Nuclear Magnetic Resonance: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals.
Biological Activity and Signaling Pathway
A complex containing Eupalinolide I, J, and K has been shown to exhibit cytotoxic effects, inducing apoptosis and cell cycle arrest in cancer cells. This activity is mediated through the modulation of the Akt and p38 signaling pathways.
Experimental Workflow for Biological Activity Assessment
The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like Eupalinolide K.
Caption: A generalized workflow for the isolation, characterization, and biological evaluation of natural products.
Akt and p38 Signaling Pathway
The eupalinolide complex containing Eupalinolide K has been observed to inhibit the PI3K/Akt signaling pathway and activate the p38 MAPK pathway. The inhibition of Akt, a key regulator of cell survival, and the activation of p38, a stress-activated protein kinase, collectively contribute to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: The proposed mechanism of action of Eupalinolide K, involving the inhibition of the Akt pathway and activation of the p38 pathway.
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolide K and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Eupalinolide K and its closely related sesquiterpene lactones. Eupalinolide K, a natural compound isolated from Eupatorium lindleyanum, has garnered interest for its potential as an anticancer agent. This document consolidates available data on its cytotoxic activity, along with that of its analogues, and details the experimental protocols for key assays. Furthermore, it visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Data Presentation: Cytotoxicity of Eupalinolide Analogues
| Compound | Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Citation |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | |||
| 72 | 3.57 | [1] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [1] | |
| 48 | 7.06 | [1] | |||
| 72 | 3.03 | ||||
| Eupalinolide B | MiaPaCa-2 | Pancreatic Cancer | Not Specified | Most pronounced effect among EA, EB, EO | |
| PANC-1 | Pancreatic Cancer | Not Specified | Significant inhibitory effects | ||
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | Not specified, but significant growth inhibition | |
| U251 | Glioblastoma | 24 | Not specified, but significant growth inhibition | ||
| F1012-2 Complex | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Strong effects against TNBC | |
| (contains Eupalinolide K) |
Note: Eupalinolide K is a component of the F1012-2 complex, which has demonstrated potent activity against triple-negative breast cancer.
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Eupalinolide compounds are provided below.
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Eupalinolide compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action, such as the effect of Eupalinolides on signaling pathways like STAT3, Akt, and p38 MAPK.
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of in vitro cytotoxicity screening using the MTT assay.
Signaling Pathways Implicated in Eupalinolide Cytotoxicity
References
Eupalinolide K: Preliminary Insights into Mechanism of Action from Related Sesquiterpene Lactones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comprehensive studies on the mechanism of action of Eupalinolide K are not extensively available in the public domain. This technical guide provides a preliminary overview based on the well-documented activities of structurally similar eupalinolides, namely Eupalinolide A, B, J, and O. The presented data and pathways are intended to serve as a foundational resource for initiating research on Eupalinolide K.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., a plant with a history in traditional Chinese medicine. Several members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer properties in preclinical studies. While the specific mechanism of Eupalinolide K is yet to be fully elucidated, the activities of its analogues suggest that it may exert its effects through the induction of programmed cell death (apoptosis and autophagy), modulation of reactive oxygen species (ROS) levels, and interference with key oncogenic signaling pathways. This document summarizes the key findings from preliminary studies on these related compounds, offering a predictive framework for the potential mechanism of action of Eupalinolide K.
Core Mechanisms of Action of Related Eupalinolides
The primary anti-cancer effects observed for eupalinolide analogues revolve around the induction of apoptosis and autophagy, often mediated by the generation of reactive oxygen species and the modulation of critical cellular signaling cascades.
Induction of Apoptosis
Eupalinolide J and O have been shown to induce apoptosis in various cancer cell lines. This process is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.
-
Eupalinolide J: In human prostate cancer cells (PC-3 and DU-145), Eupalinolide J has been observed to induce apoptosis, arrest the cell cycle at the G0/G1 phase, and disrupt the mitochondrial membrane potential (MMP)[1][2]. The activation of caspase-3 and caspase-9 is a key feature of its apoptotic induction[1][2]. Furthermore, Eupalinolide J treatment leads to an upregulation of γH2AX, p-Chk1, and p-Chk2, indicating the induction of a DNA damage response[1].
-
Eupalinolide O: In triple-negative breast cancer (TNBC) cells, Eupalinolide O has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This is evidenced by a decrease in MMP and increased activity of caspase-3. The expression of apoptosis-related mRNAs, including PARP, caspase-3, and caspase-9, was also upregulated upon treatment.
Induction of Autophagy
In contrast to the apoptotic effects of Eupalinolides J and O, Eupalinolide A has been found to induce autophagy in hepatocellular carcinoma cells. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes.
-
Eupalinolide A: Treatment of hepatocellular carcinoma cells with Eupalinolide A led to an upregulation of the autophagy markers LC3 II/I and Atg5, and a downregulation of p62/SQSTM1. The formation of autophagosomes was also observed. Interestingly, in this cell context, Eupalinolide A did not significantly induce apoptosis, as evidenced by the stable expression levels of cleaved-PARP and cleaved-caspase-3.
Modulation of Reactive Oxygen Species (ROS)
A common theme in the mechanism of action of several eupalinolides is the generation of reactive oxygen species. ROS can act as second messengers in various signaling pathways and, at high levels, can induce cellular damage and programmed cell death.
-
Eupalinolide A, B, and O: The anti-cancer effects of Eupalinolide A, B, and O are linked to the induction of ROS. For instance, in hepatocellular carcinoma cells, the autophagy induced by Eupalinolide A is mediated by ROS. Similarly, Eupalinolide O-induced apoptosis in TNBC cells is associated with ROS generation. Eupalinolide B has also been shown to elevate ROS levels in pancreatic cancer cells.
Key Signaling Pathways
The induction of apoptosis, autophagy, and ROS generation by eupalinolides is regulated by several key signaling pathways.
-
ROS/ERK Signaling Pathway (Eupalinolide A): In hepatocellular carcinoma, Eupalinolide A-induced autophagy is mediated by the activation of the ROS/ERK signaling pathway.
-
Akt/p38 MAPK Signaling Pathway (Eupalinolide O): The apoptotic effects of Eupalinolide O in TNBC are associated with the modulation of the Akt/p38 MAPK pathway. Specifically, it inhibits the phosphorylation of Akt and promotes the phosphorylation of p38.
-
STAT3 Signaling Pathway (Eupalinolide J): Eupalinolide J has been found to inhibit the activation of the oncogenic transcription factor STAT3 in TNBC cells, contributing to its anti-proliferative and apoptotic effects. It promotes the ubiquitin-dependent degradation of STAT3.
-
AMPK/mTOR/SCD1 Signaling Pathway (Eupalinolide A): In non-small cell lung cancer (NSCLC), Eupalinolide A induces both apoptosis and ferroptosis by activating the ROS-AMPK-mTOR-SCD1 signaling pathway, leading to altered lipid metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of Eupalinolide A and O.
Table 1: In Vitro Anti-Proliferative Activity of Eupalinolide A on Hepatocellular Carcinoma Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Viability |
| MHCC97-L | 7, 14, 28 | 24, 48, 72 | Dose- and time-dependent |
| HCCLM3 | 7, 14, 28 | 24, 48, 72 | Dose- and time-dependent |
Table 2: In Vitro Apoptotic Effects of Eupalinolide O on Triple-Negative Breast Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | Key Observations |
| MDA-MB-231 | 5, 10 | 48 | Increased apoptosis, decreased MMP, elevated caspase-3 activity |
| MDA-MB-453 | 5, 10 | 48 | Increased apoptosis, decreased MMP, elevated caspase-3 activity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the Eupalinolide compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cleaved-caspase-3, LC3B, p-Akt, p-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Eupalinolide A-Induced Autophagy via ROS/ERK Pathway
Caption: Eupalinolide A induces autophagy and subsequent cell death through the ROS/ERK signaling pathway.
Eupalinolide O-Induced Apoptosis via Akt/p38 MAPK Pathway
Caption: Eupalinolide O promotes apoptosis by modulating ROS, Akt, and p38 MAPK signaling pathways.
Experimental Workflow for Assessing Eupalinolide Activity
Caption: A general experimental workflow for the in vitro evaluation of eupalinolide anti-cancer activity.
Conclusion and Future Directions
The preliminary data from studies on Eupalinolide A, B, J, and O provide a strong foundation for investigating the mechanism of action of Eupalinolide K. It is highly probable that Eupalinolide K will also exhibit anti-cancer properties through the induction of programmed cell death, modulation of ROS, and interference with key signaling pathways. Future research should focus on directly evaluating the effects of Eupalinolide K on a panel of cancer cell lines to determine its specific cytotoxic mechanisms. Key areas of investigation should include:
-
Determination of the IC50 values of Eupalinolide K in various cancer cell lines.
-
Assessment of its ability to induce apoptosis and/or autophagy.
-
Measurement of ROS generation upon treatment.
-
Identification of the specific signaling pathways modulated by Eupalinolide K through phosphoproteomic and transcriptomic analyses.
-
Evaluation of its in vivo efficacy and safety in preclinical animal models.
By leveraging the insights gained from its analogues, the research and development of Eupalinolide K as a potential therapeutic agent can be significantly accelerated.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Unveiling the Therapeutic Potential of Eupalinolide K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the therapeutic targets of Eupalinolide K is limited. This guide synthesizes available data on structurally related eupalinolides (A, B, J, and O) and the composite F1012-2 (containing Eupalinolide K) to infer its potential mechanisms of action and therapeutic targets. All data and protocols presented are derived from studies on these related compounds and should be considered indicative of Eupalinolide K's potential activities.
Executive Summary
Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum, is an emerging natural product with significant therapeutic potential, particularly in oncology. While direct studies on Eupalinolide K are sparse, analysis of its cognate compounds reveals a multi-targeted approach to inducing cancer cell death and inhibiting tumor progression. Key potential therapeutic targets and pathways include the STAT3 signaling cascade, the Akt/p38 MAPK axis, and the machinery of histone modification. Furthermore, related eupalinolides have been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress-induced apoptosis and cell cycle arrest. This guide provides a comprehensive overview of these potential therapeutic avenues, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of the key signaling pathways.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of related eupalinolides, the following signaling pathways and molecular targets are proposed as the core therapeutic landscape for Eupalinolide K.
STAT3 Signaling Pathway
Eupalinolide K is classified as a STAT3 inhibitor. The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Inhibition of STAT3 is a key strategy in cancer therapy. Eupalinolide J, a close structural analog of Eupalinolide K, has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 pathway.[1] It is proposed that Eupalinolide K shares this mechanism.
Akt/p38 MAPK Signaling Pathway
The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, differentiation, and survival. A complex containing Eupalinolides I, J, and K (F1012-2) has been observed to inhibit Akt and activate the p38 MAPK signaling pathway in breast cancer cells.[2] Eupalinolide O also induces apoptosis in TNBC cells through modulation of the Akt/p38 MAPK pathway.[3] This dual action—inhibiting a pro-survival pathway (Akt) while activating a pro-apoptotic pathway (p38 MAPK)—suggests a potent anti-cancer mechanism.
Induction of Reactive Oxygen Species (ROS)
Several eupalinolides induce the generation of ROS in cancer cells. Eupalinolide O, for instance, elevates ROS levels in TNBC cells, contributing to apoptosis.[3] Eupalinolide B also induces ROS generation in pancreatic cancer cells.[4] This increase in intracellular ROS can lead to oxidative damage of cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Eupalinilide B has been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 is associated with poor prognosis in several cancers. Inhibition of LSD1 by Eupalinilide B leads to increased levels of H3K9me1 and H3K9me2, resulting in altered gene expression and reduced cancer cell proliferation. Given the structural similarities, Eupalinolide K may also target LSD1.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from studies on eupalinolides closely related to Eupalinolide K.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 48 | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |
| 5.85 | 48 | |||
| 3.57 | 72 | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | |
| 7.06 | 48 | |||
| 3.03 | 72 |
Table 2: Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Quantitative Data |
| Eupalinolide A | MHCC97-L | G1 Phase Arrest | Increased cell population in G1 phase |
| HCCLM3 | G1 Phase Arrest | Increased cell population in G1 phase | |
| Eupalinolide O | MDA-MB-231 | Apoptosis Induction | Significant increase in apoptotic cells |
| MDA-MB-453 | Apoptosis Induction | Significant increase in apoptotic cells | |
| MDA-MB-231 | Colony Formation | Reduced to 31.33 ± 3.21 colonies at 20 µM | |
| MDA-MB-453 | Colony Formation | Reduced to 53.00 ± 4.36 colonies at 20 µM |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related eupalinolides, which can be adapted for the study of Eupalinolide K.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 4 hours.
-
Treat the cells with various concentrations of the eupalinolide compound for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Procedure:
-
Seed cells and treat with the eupalinolide compound.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
ROS Detection Assay
Objective: To measure the intracellular generation of reactive oxygen species.
Procedure:
-
Culture cells in 6-well plates and treat with the eupalinolide compound.
-
Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C.
-
Wash the cells three times with serum-free medium.
-
Analyze the fluorescence of the cells using flow cytometry.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins.
Procedure:
-
Treat cells with the eupalinolide compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-p38, H3K9me1/2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of Eupalinolide K is still emerging, the substantial body of research on its structural analogs provides a strong foundation for its potential as a multi-targeted anti-cancer agent. The inhibition of the STAT3 and Akt pathways, activation of the p38 MAPK pathway, induction of ROS, and potential for epigenetic modulation through LSD1 inhibition collectively point to a powerful therapeutic profile.
Future research should focus on:
-
Directly assessing the inhibitory activity of Eupalinolide K against STAT3, Akt, p38 MAPK, and LSD1.
-
Quantifying the induction of apoptosis and cell cycle arrest by Eupalinolide K in a panel of cancer cell lines.
-
Elucidating the role of ROS in Eupalinolide K-mediated cytotoxicity.
-
In vivo studies to evaluate the anti-tumor efficacy and safety profile of Eupalinolide K.
By systematically exploring these avenues, the full therapeutic potential of Eupalinolide K can be unlocked, paving the way for its development as a novel therapeutic for cancer and other diseases characterized by the dysregulation of these key signaling pathways.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones, natural compounds found in various plants of the Eupatorium genus. These compounds, including Eupalinolide K, have garnered significant interest within the scientific community due to their diverse and potent biological activities. Research has demonstrated their potential as anti-inflammatory, antibacterial, and antioxidant agents.[1] Notably, several Eupalinolides have exhibited promising anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[2][3][4][5] Eupalinolide J, for instance, has been shown to suppress tumor growth in triple-negative breast cancer by targeting the STAT3 signaling pathway. Similarly, Eupalinolide B has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway. Given the therapeutic potential of this class of compounds, robust and efficient protocols for their extraction and purification are essential for advancing research and development.
This document provides a detailed protocol for the extraction and purification of Eupalinolide K from its natural source, Eupatorium lindleyanum DC. The methodologies outlined are based on established procedures for the isolation of similar sesquiterpenoid lactones from this plant.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for Sesquiterpenoid Lactones from Eupatorium lindleyanum DC.
| Parameter | Value/Description | Reference |
| Plant Material | Dried, powdered aerial parts of Eupatorium lindleyanum DC. | |
| Initial Extraction Solvent | 95% Ethanol | |
| Extraction Method | Maceration at ambient temperature (3 times) | |
| Solvent-to-Sample Ratio | 10 L of 95% Ethanol per 1 kg of dried plant material | |
| Fractionation Solvents | Petroleum ether, ethyl acetate, n-butanol | |
| Target Fraction for HSCCC | n-butanol fraction | |
| HSCCC Two-Phase Solvent System | n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) | |
| HSCCC Sample Loading | 540 mg of n-butanol fraction dissolved in 10 mL of the two-phase solvent system | |
| Purity of Isolated Compounds | 91.8% - 97.9% (as determined by HPLC) |
Experimental Protocols
Preparation of Crude Extract from Eupatorium lindleyanum DC.
This protocol describes the initial extraction of compounds from the plant material.
Materials:
-
Dried, powdered aerial parts of Eupatorium lindleyanum DC.
-
95% Ethanol
-
Large extraction vessel
-
Rotary evaporator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
Procedure:
-
Weigh 10.0 kg of the dried, powdered aerial parts of E. lindleyanum DC.
-
Place the powdered plant material into a large extraction vessel.
-
Add 100 L of 95% ethanol to the vessel and allow it to macerate for 3 days at ambient temperature with occasional stirring.
-
After 3 days, filter the extract to separate the solvent from the plant material.
-
Repeat the extraction process two more times with fresh 95% ethanol.
-
Combine the ethanol extracts from all three extractions.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
Fractionation of the Crude Extract
This protocol separates the crude extract into fractions with different polarities.
Materials:
-
Crude ethanol extract
-
Distilled water
-
Petroleum ether
-
Ethyl acetate
-
n-butanol
-
Separatory funnel
Procedure:
-
Suspend the crude ethanol extract residue in distilled water.
-
Transfer the suspension to a large separatory funnel.
-
Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
For each solvent, add the solvent to the separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect each solvent fraction separately.
-
The final yield of the n-butanol fraction from the initial 10.0 kg of plant material is approximately 68.21 g. This fraction is enriched with sesquiterpenoid lactones, including Eupalinolides.
Purification of Eupalinolide K using High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the purification of the target compound from the n-butanol fraction.
Materials:
-
n-butanol fraction
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Distilled water
-
HSCCC instrument
-
HPLC system for purity analysis
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3.
-
Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate.
-
Degas both the upper and lower phases by sonication for 30 minutes before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min while the column is rotating at 900 rpm.
-
Continue pumping until the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established.
-
-
Sample Preparation and Injection:
-
Dissolve 540 mg of the dried n-butanol fraction in 10 mL of the two-phase solvent system (a mixture of 5 mL of the upper phase and 5 mL of the lower phase).
-
Inject the sample solution into the HSCCC column.
-
-
Chromatographic Separation:
-
Continue to run the mobile phase at a flow rate of 2.0 mL/min.
-
Monitor the effluent at a wavelength of 254 nm.
-
Collect fractions based on the resulting chromatogram peaks. Eupalinolide K is expected to elute in a specific fraction.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions corresponding to potential Eupalinolide K peaks using HPLC.
-
The HPLC system should be equipped with a C18 column.
-
A gradient elution with water (solvent A) and acetonitrile (solvent B) can be used. For example: 0–10 min, 90% to 80% A; 10–15 min, 80% A; 15–65 min, 80% to 68% A; 65–70 min, 68% to 90% A.
-
The flow rate should be 1.0 mL/min, with UV detection at 254 nm.
-
-
Compound Identification:
-
Confirm the structure of the purified Eupalinolide K using spectroscopic methods such as ESI-MS and 1H-NMR.
-
Visualizations
Experimental Workflow
Caption: Workflow for Eupalinolide K extraction and purification.
Signaling Pathways Affected by Eupalinolides
The following diagram illustrates some of the key signaling pathways reported to be modulated by various Eupalinolide compounds, which may also be relevant for Eupalinolide K.
Caption: Signaling pathways modulated by various Eupalinolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of Eupalinolide K using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are essential for pharmacokinetic studies, formulation development, and quality control processes.
Introduction to Eupalinolide K Analysis
Eupalinolide K is a sesquiterpene lactone with potential therapeutic applications. Accurate and precise quantification of Eupalinolide K in various matrices, including biological fluids and pharmaceutical formulations, is critical for research and development. This document outlines two robust analytical methods for this purpose: an HPLC method for routine quantification and a more sensitive LC-MS method for trace-level analysis. While specific methods for Eupalinolide K are not extensively published, the following protocols have been developed based on established methods for closely related analogs such as Eupalinolide A and B.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of Eupalinolide K in purified samples and pharmaceutical dosage forms. The purity of Eupalinolide extracts can be assessed using HPLC.
Experimental Protocol
2.1.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Symmetry C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Eupalinolide K reference standard.
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Methanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 227 nm |
| Column Temperature | Ambient (25 °C) |
| Run Time | 10 minutes |
2.1.3. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of Eupalinolide K reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2.1.4. Sample Preparation
-
Solid Samples: Accurately weigh a portion of the powdered sample, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a final concentration within the calibration range.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Filter all samples and standard solutions through a 0.45 µm syringe filter before injection.
2.1.5. Data Analysis and Quantification Construct a calibration curve by plotting the peak area of the Eupalinolide K standards against their known concentrations. Determine the concentration of Eupalinolide K in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Expected)
The following table summarizes the typical validation parameters for a robust RP-HPLC method, based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.58% to 99.33% |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.57 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 4.76 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For the quantification of Eupalinolide K in complex biological matrices such as plasma, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is adapted from a validated method for Eupalinolide A and B in rat plasma.[1]
Experimental Protocol
3.1.1. Equipment and Materials
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Venusil MP-C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[1]
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Ammonium acetate.
-
Water (LC-MS grade).
-
Internal Standard (IS) (e.g., Lysionotin).[1]
-
Eupalinolide K reference standard.
3.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Venusil MP-C18, 3 µm, 50 mm × 2.1 mm[1] |
| Mobile Phase | Methanol : 10 mM Ammonium Acetate (45:55, v/v)[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Eupalinolide K standard |
3.1.3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eupalinolide K and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Eupalinolide K stock solution in methanol to create calibration standards. Spike these standards into the blank biological matrix.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.
3.1.4. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Data (Analog Compounds)
The following data for Eupalinolide A (EA) and Eupalinolide B (EB) from a validated LC-MS/MS method can be used as a reference for the expected performance of a Eupalinolide K assay.
| Parameter | Eupalinolide A (EA) | Eupalinolide B (EB) |
| Linearity Range (ng/mL) | 1.28 - 640 | 1.98 - 990 |
| Intra-day Precision (%RSD) | < 10.25% | < 10.25% |
| Inter-day Precision (%RSD) | < 10.25% | < 10.25% |
| Accuracy (%) | 89.16% - 110.63% | 89.16% - 110.63% |
| Extraction Recovery (%) | > 88.75% | > 88.75% |
Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC and LC-MS quantification of Eupalinolide K.
Caption: General workflow for HPLC quantification of Eupalinolide K.
Caption: Workflow for LC-MS/MS quantification of Eupalinolide K in plasma.
References
Application Notes and Protocols: Eupalinolide K Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a member of the germacrane class of sesquiterpene lactones, a group of natural products known for their diverse and potent biological activities. While the total synthesis of Eupalinolide K has not been explicitly reported, this document provides a comprehensive guide to its potential synthesis and derivatization based on established methods for structurally related compounds, such as parthenolide and costunolide.[1][2][3] These protocols are intended to serve as a foundational resource for researchers aiming to synthesize Eupalinolide K and its analogs for further investigation in drug discovery and chemical biology.
The key structural features of germacrane sesquiterpene lactones, including a ten-membered carbocyclic ring and an α-methylene-γ-lactone moiety, are crucial for their biological effects. The α-methylene-γ-lactone, in particular, acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, which is often linked to their therapeutic and toxicological profiles. Derivatization of this functional group is a common strategy to modulate activity, improve solubility, and develop prodrugs.
Proposed Synthesis of Eupalinolide K
The following proposed synthetic strategy for Eupalinolide K is based on successful total syntheses of related germacranolides, primarily parthenolide.[1][2] The key steps involve the construction of the ten-membered germacrane ring, followed by stereoselective installation of functional groups and formation of the characteristic lactone ring.
Synthetic Pathway Overview
A plausible retrosynthetic analysis of Eupalinolide K suggests a convergent approach, where key fragments are synthesized separately and then coupled. A crucial step is the formation of the ten-membered ring, which can be achieved through various macrocyclization strategies, including the Nozaki-Hiyama-Kishi (NHK) reaction or a Barbier-type cyclization. Subsequent steps would involve stereocontrolled epoxidation, allylic oxidation, and lactonization to furnish the final product.
Caption: Proposed synthetic workflow for Eupalinolide K.
Experimental Protocols
Protocol 1: Macrocyclization via Nozaki-Hiyama-Kishi (NHK) Reaction (Adapted from epi-Costunolide Synthesis)
This protocol describes the formation of the 10-membered ring, a key step in the synthesis of the germacrane scaffold.
-
Preparation of the Acyclic Precursor: Synthesize an appropriate acyclic precursor containing terminal aldehyde and vinyl iodide functionalities.
-
Reaction Setup: To a solution of the acyclic precursor (1.0 equiv) in anhydrous THF (0.01 M), add CrCl₂ (10.0 equiv) and NiCl₂ (0.1 equiv) under an inert atmosphere of argon.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the macrocyclic product.
Protocol 2: α-Methylenation of the γ-Lactone
This protocol describes the introduction of the exocyclic double bond on the lactone ring, a common feature in bioactive sesquiterpene lactones.
-
Enolate Formation: To a solution of the corresponding γ-lactone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Reaction with Formaldehyde: Add gaseous formaldehyde (generated by cracking paraformaldehyde) or a solution of formaldehyde in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to afford the α-methylene-γ-lactone.
Data Presentation: Key Reaction Yields in Germacranolide Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Macrocyclization (NHK) | CrCl₂/NiCl₂, THF, rt | ~12% (overall for epi-costunolide) | |
| 2 | Macrocyclization (Barbier) | SmI₂, THF, rt | Not specified | |
| 3 | α-Methylenation | LDA, CH₂O, THF | 50-70% |
Derivatization of Eupalinolide K
The α,β-unsaturated carbonyl system in the α-methylene-γ-lactone ring of Eupalinolide K is a prime target for derivatization, most commonly through a Michael-type addition. This approach has been used to create analogs of parthenolide with improved pharmacological properties.
Derivatization Strategy Overview
The primary goal of derivatization is often to enhance aqueous solubility and bioavailability, or to modulate the reactivity of the Michael acceptor to improve target selectivity and reduce off-target effects. The addition of amines is a well-established method to achieve these goals.
Caption: General workflow for the derivatization of Eupalinolide K.
Experimental Protocols
Protocol 3: Michael Addition of Amines to the α-Methylene-γ-Lactone
This protocol provides a general method for the synthesis of amino-derivatives of Eupalinolide K.
-
Reaction Setup: To a solution of Eupalinolide K (1.0 equiv) in a suitable solvent such as ethanol or dichloromethane (0.1 M), add the desired secondary amine (1.1-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amino-adduct. The hydrochloride salt can be prepared by treating the purified product with HCl in ether to improve water solubility.
Data Presentation: Representative Derivatization Reactions
| Parent Compound | Reagent | Product | Yield (%) | Reference |
| Parthenolide | Dimethylamine | Dimethylamino-parthenolide (DMAPT) | High | |
| Tomentosin | Various secondary amines | Amino lactone derivatives | Not specified |
Signaling Pathway Modulation by Eupalinolides
Several Eupalinolide derivatives have been reported to exert their biological effects by modulating key signaling pathways involved in cancer cell proliferation and survival. For instance, some analogs have been shown to target pathways involving STAT3, Akt, and MAPK. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by Eupalinolide derivatives.
Caption: Inhibition of pro-survival signaling pathways by Eupalinolide derivatives.
References
Application Notes and Protocols for Eupalinolide K in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest in oncological and immunological research due to their potent biological activities. This document provides detailed application notes and protocols for the use of Eupalinolide K and its analogues in in vitro cell culture assays. While specific experimental data for Eupalinolide K is limited in publicly available literature, this guide draws upon extensive research on closely related Eupalinolide compounds (A, B, J, and O) to provide a comprehensive framework for its investigation.
Disclaimer: Limited direct experimental data is available for Eupalinolide K. The quantitative data and signaling pathways described herein are primarily based on studies of its analogues. Researchers should use this information as a guide and perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Biological Activity and Mechanism of Action
Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor and a Michael reaction acceptor[1]. The α,β-unsaturated carbonyl groups present in the structure of eupalinolides are considered key to their biological activity[2].
Studies on Eupalinolide analogues have revealed several key mechanisms of action in cancer cells:
-
Induction of Apoptosis: Eupalinolides have been shown to induce programmed cell death in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, involving the disruption of the mitochondrial membrane potential (MMP), and the activation of caspase-9 and caspase-3[3][4].
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby inhibiting cancer cell proliferation[2].
-
Modulation of Signaling Pathways: Eupalinolides affect key signaling pathways involved in cell survival, proliferation, and metastasis. Notably, they have been shown to inhibit the STAT3 and Akt signaling pathways while activating the p38 MAPK pathway.
-
Generation of Reactive Oxygen Species (ROS): Some eupalinolides induce apoptosis and autophagy through the generation of ROS.
-
Induction of Autophagy and Ferroptosis: Eupalinolide A has been shown to induce autophagy via the ROS/ERK signaling pathway, while Eupalinolide B can induce ferroptosis.
Data Presentation: In Vitro Efficacy of Eupalinolide Analogues
The following tables summarize the reported in vitro anti-proliferative and apoptosis-inducing effects of various Eupalinolide analogues in different cancer cell lines.
Table 1: IC50 Values of Eupalinolide Analogues in Cancer Cell Lines
| Eupalinolide Analogue | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24h, 48h, 72h | 10.34, 5.85, 3.57 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | 24h, 48h, 72h | 11.47, 7.06, 3.03 | ||
| Eupalinolide J | PC-3 | Prostate Cancer | 24h, 48h, 72h | Dose- and time-dependent inhibition | |
| DU-145 | Prostate Cancer | 24h, 48h, 72h | Dose- and time-dependent inhibition | ||
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | 24h, 48h, 72h | Concentration-dependent inhibition | |
| HCCLM3 | Hepatocellular Carcinoma | 24h, 48h, 72h | Concentration-dependent inhibition |
Table 2: Effects of Eupalinolide Analogues on Apoptosis and Related Markers
| Eupalinolide Analogue | Cell Line | Effect | Observation | Reference |
| Eupalinolide O | MDA-MB-231, MDA-MB-453 | Apoptosis Induction | Increased percentage of apoptotic cells | |
| Mitochondrial Membrane Potential | Decrease in MMP | |||
| Caspase-3 Activity | Increased caspase-3 activity | |||
| ROS Generation | Elevated ROS content | |||
| Eupalinolide J | PC-3, DU-145 | Apoptosis Induction | Increased number of apoptotic cells | |
| Caspase Activation | Activation of caspase-3 and caspase-9 | |||
| DNA Damage | Upregulation of γH2AX, p-Chk1, and p-Chk2 | |||
| Eupalinolide A | A549, H1299 | Apoptosis Induction | Increased total apoptotic rate from ~2-5% to ~44-47% | |
| Ferroptosis Induction | Increased ROS production by 1.3 to 2.5-fold |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of Eupalinolide K. These protocols are based on established methodologies used for other Eupalinolide analogues.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Eupalinolide K on cancer cells.
Materials:
-
Eupalinolide K
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Eupalinolide K in complete medium. Remove the medium from the wells and add 100 µL of the Eupalinolide K dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Eupalinolide K using flow cytometry.
Materials:
-
Eupalinolide K
-
Target cancer cell line(s)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Eupalinolide K for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis
This protocol is for investigating the effect of Eupalinolide K on the expression of proteins involved in signaling pathways.
Materials:
-
Eupalinolide K
-
Target cancer cell line(s)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Eupalinolide K as required. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathways affected by Eupalinolide analogues and a general experimental workflow for their in vitro evaluation.
Caption: Putative signaling pathway of Eupalinolide K and its analogues.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Eupalinolide K as a Potential STAT3 Inhibitor in Cancer Cell Lines
Disclaimer: Scientific literature extensively documents the bioactivity of various eupalinolides isolated from Eupatorium lindleyanum. However, direct evidence supporting the role of Eupalinolide K as a specific inhibitor of the STAT3 signaling pathway is currently lacking in published research. Studies that screened a panel of these compounds identified Eupalinolide J as the primary agent responsible for STAT3 inhibition[1][2][3]. It is also critical to note that a key research paper detailing the mechanism of Eupalinolide J on STAT3 has been retracted due to concerns regarding data integrity, warranting caution when interpreting related findings[4].
These application notes, therefore, provide a general framework and protocols for researchers interested in evaluating the potential of Eupalinolide K, or other novel compounds, as STAT3 inhibitors in cancer cell lines.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, metastasis, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for novel therapeutic agents. Natural products, such as sesquiterpene lactones from Eupatorium lindleyanum, have been explored for their anticancer properties[5]. While related compounds like Eupalinolide J have been investigated for STAT3 inhibition, the specific activity of Eupalinolide K remains to be elucidated. A complex containing Eupalinolides I, J, and K has been shown to induce apoptosis and cell cycle arrest in cancer cells, though the individual contribution of Eupalinolide K to this effect is not specified.
These protocols outline the necessary steps to determine if Eupalinolide K affects the viability of cancer cell lines and, if so, whether this activity is mediated through the inhibition of the STAT3 signaling pathway.
Quantitative Data Summary of Related Eupalinolides
The following table summarizes the reported IC50 values for Eupalinolide J in triple-negative breast cancer (TNBC) cell lines from the now-retracted study. This data is provided for informational context on a closely related compound but should be interpreted with caution.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | 72 h | 3.74 ± 0.58 | |
| Eupalinolide J | MDA-MB-468 | 72 h | 4.30 ± 0.39 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Eupalinolide K on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, DU-145, or other lines with known STAT3 activity)
-
Eupalinolide K (dissolved in DMSO)
-
DMEM/RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Eupalinolide K in culture medium. Treat the cells with varying concentrations of Eupalinolide K and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 550 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for STAT3 Phosphorylation
This protocol assesses the effect of Eupalinolide K on the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cancer cells treated with Eupalinolide K
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Eupalinolide K at desired concentrations for a specified time (e.g., 24 hours). Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel for separation.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 to determine the extent of inhibition.
Protocol 3: Transwell Migration Assay
This protocol evaluates the impact of Eupalinolide K on cancer cell migration, a process often regulated by STAT3.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with FBS
-
Eupalinolide K
-
Cotton swabs
-
Crystal violet stain
-
Acetic acid (33%)
Procedure:
-
Cell Preparation: Pre-treat cancer cells with non-toxic doses of Eupalinolide K for 12-24 hours.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium with FBS (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24 hours to allow for cell migration.
-
Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Elute the stain with 33% acetic acid and measure the absorbance to quantify the migrated cells.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the investigation of a novel STAT3 inhibitor.
Caption: Hypothetical inhibition points of Eupalinolide K in the JAK/STAT3 signaling pathway.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eupalinolide Analogs in Combination Anticancer Therapy
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have garnered significant interest for their potential as anticancer agents. While research on the specific use of Eupalinolide K in combination therapy is currently limited, studies on its close structural analogs, such as Eupalinolide B, and on complexes containing Eupalinolide K, provide a strong rationale for their investigation as synergistic partners with other anticancer drugs. These compounds have been shown to induce various forms of cell death, including apoptosis, autophagy, and cuproptosis, often through the modulation of key signaling pathways such as Akt/p38 MAPK and by inducing reactive oxygen species (ROS).[1][2][3][4]
This document provides detailed application notes and protocols based on existing research on eupalinolide analogs, with a focus on a representative study of Eupalinolide B in combination with the cuproptosis-inducing agent, elesclomol. These guidelines are intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of eupalinolides in combination cancer therapy.
Eupalinolide K in an Anticancer Complex (F1012-2)
A complex designated F1012-2, isolated from Eupatorium lindleyanum, contains Eupalinolide I, J, and K .[3] This complex has demonstrated significant anticancer activity against triple-negative breast cancer (TNBC) cells. The mechanism of action involves the induction of G2/M cell cycle arrest, apoptosis, and autophagy. Furthermore, F1012-2 has been shown to activate the Akt and p38 signaling pathways and induce DNA damage through the generation of reactive oxygen species (ROS). While this study highlights the potential of Eupalinolide K as part of an active anticancer mixture, it does not delineate the specific contribution of Eupalinolide K to the overall effect or its efficacy in combination with other distinct therapeutic agents.
Representative Study: Eupalinolide B and Elesclomol Combination in Pancreatic Cancer
A recent study has demonstrated a synergistic cytotoxic effect between Eupalinolide B (EB) and elesclomol (ES) in pancreatic cancer cells. EB was found to enhance the ES-induced cell death by promoting the generation of ROS and inducing a form of copper-dependent cell death known as cuproptosis. This combination represents a promising strategy for targeting pancreatic cancer.
Quantitative Data Summary
The synergistic effect of Eupalinolide B and elesclomol on pancreatic cancer cell viability was evaluated using CCK8 assays. The combination of 5 µM of Eupalinolide B and 50 nM of elesclomol was found to be effective for subsequent functional assays.
| Cell Line | Treatment | Concentration | Effect | Reference |
| Pancreatic Cancer Cells | Eupalinolide B (EB) | 5 µM | Enhances ES-induced cell death | |
| Elesclomol (ES) | 50 nM | Induces cuproptosis | ||
| EB + ES | 5 µM + 50 nM | Synergistic cytotoxicity |
Signaling Pathway
The combination of Eupalinolide B and elesclomol induces cuproptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the disruption of copper homeostasis. Elesclomol acts as a copper ionophore, transporting copper into the mitochondria. The excess copper, in conjunction with Eupalinolide B-induced ROS, leads to the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins, culminating in mitochondrial dysfunction and cell death.
Experimental Protocols
The following are detailed protocols based on the methodologies used in the study of Eupalinolide B and elesclomol in pancreatic cancer. These can be adapted for the study of Eupalinolide K in combination with other agents.
Cell Culture and Reagents
-
Cell Lines: PANC-1 and MiaPaCa-2 (human pancreatic cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Reagents: Eupalinolide B (purity > 98%), Elesclomol (purity > 98%), Dimethyl sulfoxide (DMSO) as a solvent.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of the combination therapy.
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Eupalinolide B and elesclomol, both individually and in combination, in the culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and untreated control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) calculated with CompuSyn software, where CI < 1 indicates synergy.
Reactive Oxygen Species (ROS) Detection
This protocol measures intracellular ROS levels, a key mechanism in the synergistic action of Eupalinolide B and elesclomol.
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free DMEM containing 10 µM DCFH-DA probe.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm).
Western Blot Analysis
This protocol is for assessing changes in protein expression related to the signaling pathways of interest.
-
Treat cells as described above and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., markers of apoptosis or cuproptosis) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the evaluation of the combination therapy in an animal model.
-
Subcutaneously inject pancreatic cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control, Eupalinolide B alone, elesclomol alone, and the combination of Eupalinolide B and elesclomol.
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
While direct evidence for the use of Eupalinolide K in combination therapy is still emerging, the data from related eupalinolide compounds are highly encouraging. The synergistic induction of cuproptosis by Eupalinolide B and elesclomol in pancreatic cancer provides a strong proof-of-concept for combining eupalinolides with agents that modulate metal ion homeostasis or induce oxidative stress. The protocols and data presented here serve as a valuable resource for designing and conducting further investigations into the combination therapeutic potential of Eupalinolide K and other related sesquiterpene lactones. Future studies should focus on identifying optimal combination partners for Eupalinolide K and elucidating its specific molecular mechanisms of action to pave the way for its potential clinical application.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Eupalinolide K solubility for in vitro assays
Welcome to the technical support center for Eupalinolide K. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Eupalinolide K?
A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of Eupalinolide K. It has a reported solubility of 50 mg/mL in DMSO with the aid of ultrasonic treatment.[1] For aqueous solutions, the solubility is significantly lower at 5 mg/mL, also requiring sonication.[1]
Q2: How do I prepare a stock solution of Eupalinolide K?
A2: To prepare a stock solution, dissolve Eupalinolide K powder in newly opened, anhydrous DMSO to the desired concentration (e.g., 10 mM or 50 mg/mL).[1] It is crucial to use a high-purity, anhydrous grade of DMSO, as the presence of water can significantly impact the solubility of the compound.[1] Gentle warming and vortexing or sonication can aid in complete dissolution. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: I'm observing precipitation when I dilute my Eupalinolide K stock solution in my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like Eupalinolide K. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the Eupalinolide K stock solution.
-
Rapid Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions in the culture medium to gradually decrease the solvent concentration.
-
Use of a Surfactant: Consider the use of a biocompatible, non-ionic surfactant like Tween-80 at a low concentration (e.g., 0.05%) in your final working solution to improve solubility and prevent precipitation.
Q4: Are there alternative methods to improve the solubility of Eupalinolide K in my assay medium?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like Eupalinolide K:
-
Co-solvents: The use of a mixture of solvents can improve solubility. A common approach for in vivo studies, which can be adapted for in vitro work, involves a vehicle of DMSO, PEG300, and Tween-80 in saline.
-
Cyclodextrins: Encapsulating the compound in cyclodextrins can increase its aqueous solubility.
-
Micelle Formation: The use of block copolymers like mPEG-PLGA can form micelles that encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Eupalinolide K powder will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient mixing. | 1. Use fresh, anhydrous, high-purity DMSO.2. Use an ultrasonic bath to aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to culture medium. | 1. High final concentration of Eupalinolide K.2. Insufficient mixing.3. Low temperature of the medium. | 1. Lower the final concentration of Eupalinolide K.2. Add the stock solution dropwise while vortexing the medium.3. Ensure the culture medium is at 37°C. |
| Cloudiness or precipitate appears in the culture medium over time. | 1. Compound is coming out of solution.2. Interaction with serum proteins. | 1. Decrease the final concentration.2. Consider using a formulation with a surfactant like Tween-80 or pluronic F-68.3. If possible for the assay, reduce the serum concentration in the medium. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of the compound.2. Degradation of the compound in the stock solution. | 1. Ensure the compound is fully dissolved in the stock solution before use.2. Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store protected from light. |
Quantitative Data
Eupalinolide K Solubility
| Solvent | Concentration | Method | Reference |
| DMSO | 50 mg/mL (137.96 mM) | Ultrasonic | |
| Water | 5 mg/mL (13.80 mM) | Ultrasonic |
Experimental Protocols
Protocol for Preparation of Eupalinolide K Stock and Working Solutions
This protocol is adapted from a method for preparing solutions for in vivo studies and can be modified for in vitro applications.
Materials:
-
Eupalinolide K powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile saline or cell culture medium
Procedure:
-
Stock Solution Preparation (10.9 mg/mL in DMSO):
-
Weigh the required amount of Eupalinolide K powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10.9 mg/mL.
-
Use an ultrasonic bath until the solution is clear.
-
Store the stock solution in small aliquots at -80°C for up to 6 months.
-
-
Working Solution Preparation (Example for a 1.09 mg/mL final concentration):
-
In a sterile tube, add 100 µL of the 10.9 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline or your cell culture medium to reach a final volume of 1 mL. The final concentrations of the components will be: Eupalinolide K (1.09 mg/mL), DMSO (10%), PEG300 (40%), and Tween-80 (5%).
-
For cell culture applications, this working solution will need to be further diluted in your final assay medium to achieve the desired treatment concentration and to lower the vehicle components to non-toxic levels (e.g., final DMSO concentration < 0.5%).
-
Signaling Pathways and Experimental Workflows
Eupalinolide K and its analogs have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival, including STAT3, Akt, and p38 MAPK.
Experimental workflow for preparing Eupalinolide K for in vitro assays.
References
Eupalinolide K Large-Scale Synthesis: A Technical Support Center
Disclaimer: Detailed large-scale synthesis protocols for Eupalinolide K are not publicly available. This guide is based on documented challenges in the laboratory-scale synthesis of related sesquiterpene lactones, such as Eupalinilide E, and general principles of chemical process scale-up. It is intended to provide researchers, scientists, and drug development professionals with a framework for anticipating and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the large-scale synthesis of Eupalinolide K?
A1: Based on the synthesis of structurally related compounds, the primary challenges in scaling up Eupalinolide K synthesis are expected to revolve around:
-
Stereochemical Control: Maintaining the desired diastereoselectivity on a larger scale can be difficult. Changes in reaction conditions, such as temperature and mixing, can affect the stereochemical outcome.
-
Reaction Efficiency and Yield: Reactions that are high-yielding at the lab scale may see a significant decrease in efficiency upon scale-up due to issues with mass and heat transfer.
-
Reagent Stoichiometry and Cost: The use of expensive reagents and catalysts becomes a significant cost driver at a larger scale, necessitating optimization of stoichiometry and catalyst loading.
-
Purification: Isolation and purification of the final product and intermediates can be challenging due to the presence of closely related impurities and the need for large-scale chromatography.
-
Safety and Handling: Handling of hazardous reagents and managing exothermic reactions require careful planning and engineering controls at scale.
Q2: Why do stereoselective reactions that work well on a small scale sometimes fail during scale-up?
A2: Stereoselective reactions are often highly sensitive to reaction parameters. On a large scale, it is more difficult to maintain precise control over temperature, concentration gradients, and mixing. Inefficient heat dissipation can lead to localized temperature increases, which can favor the formation of undesired stereoisomers. Similarly, slower mixing can result in localized high concentrations of reagents, altering the reaction pathway and selectivity.
Q3: What are common issues with late-stage C-H oxidation reactions in large-scale synthesis?
A3: Late-stage C-H oxidation is a powerful tool but presents several scale-up challenges. These include:
-
Selectivity: Achieving selective oxidation at the desired position without over-oxidation or reaction at other sites can be difficult.
-
Catalyst Deactivation: The catalyst used for the oxidation may deactivate more rapidly at a larger scale.
-
Safety: Many oxidation reagents are highly reactive and can pose safety risks if not handled properly. The reactions can also be highly exothermic.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Luche Reduction
Background: A modified Luche reduction may be employed for the chemoselective reduction of a ketone in the presence of an enone, a common feature in sesquiterpene lactone synthesis. A drop in diastereoselectivity is a common issue during scale-up.
| Parameter | Lab Scale (1g) | Pilot Scale (1kg) - Issue | Pilot Scale (1kg) - Optimized |
| Starting Material | 1.0 g | 1.0 kg | 1.0 kg |
| CeCl₃·7H₂O | 1.2 eq | 1.2 eq | 1.5 eq |
| NaBH₄ | 1.1 eq | 1.1 eq | 1.1 eq |
| Solvent (MeOH) | 20 mL | 20 L | 25 L |
| Temperature | -78 °C | -70 to -60 °C (exotherm) | -78 °C (improved cooling) |
| Addition Time | 10 min | 60 min | 120 min (slow addition) |
| Diastereomeric Ratio | 95:5 | 70:30 | 94:6 |
| Yield | 90% | 75% | 88% |
Troubleshooting Steps:
-
Improve Temperature Control: Ensure the reactor has sufficient cooling capacity to maintain the target temperature. Localized warming due to poor heat transfer is a common cause of reduced selectivity.
-
Slow Reagent Addition: Add the reducing agent (NaBH₄) slowly and at a controlled rate to minimize exotherms.
-
Increase Lewis Acid Stoichiometry: On a larger scale, trace water in the solvent or on the glassware can consume the Lewis acid (CeCl₃). A slight increase in the equivalents of CeCl₃ can sometimes restore selectivity.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the reaction.
Problem 2: Inconsistent Yields in Radical Allylic Bromination/Cyclization
Background: Radical reactions can be sensitive to impurities and reaction conditions. Inconsistent yields are a frequent problem when scaling up such transformations.
Troubleshooting Steps:
-
Initiator Concentration: The concentration of the radical initiator is critical. Ensure it is accurately measured and added consistently. Consider using a syringe pump for precise addition on a larger scale.
-
Oxygen Exclusion: Radical reactions are often sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Purity of Starting Material: Trace impurities in the starting material can quench the radical chain reaction. Re-purify the starting material if necessary.
-
Light Source Consistency (for photo-initiated reactions): If the reaction is initiated by light, ensure the light source provides consistent intensity and wavelength across the entire reaction vessel.
Experimental Protocols
General Protocol for a Modified Luche Reduction (Illustrative)
-
Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a thermocouple, and an inert gas inlet is charged with the starting material and anhydrous methanol.
-
Cooling: The reactor is cooled to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Lewis Acid Addition: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added to the stirred solution. The mixture is stirred for 30 minutes to allow for coordination.
-
Reducing Agent Addition: Sodium borohydride (NaBH₄) is added portion-wise or as a solution in a suitable solvent via a syringe pump over a period of 2 hours, ensuring the internal temperature does not rise above -75 °C.
-
Quenching: The reaction is quenched by the slow addition of acetone, followed by warming to room temperature.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Reaction Scale-Up
Technical Support Center: Optimizing Eupalinolide K Dosage for In Vivo Experiments
Disclaimer: Direct in vivo experimental data for Eupalinolide K is limited in the currently available scientific literature. This guide provides troubleshooting advice and experimental protocols based on studies of closely related Eupalinolide derivatives, such as Eupalinolide A, B, and J. Researchers should use this information as a starting point and conduct careful dose-finding and toxicity studies for Eupalinolide K.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for Eupalinolide K in a mouse xenograft model?
Q2: How should I administer Eupalinolide K to the animals?
A2: The route of administration can significantly impact the compound's bioavailability and efficacy. In published studies, Eupalinolide J was administered intravenously (via tail vein).[3] Another common method for preclinical in vivo studies is intraperitoneal injection, which was used for Eupalinolide O.[4] Oral gavage has been used in pharmacokinetic studies of Eupatorium lindleyanum extract containing Eupalinolides. The choice of administration route should be based on the experimental goals and the physicochemical properties of your specific Eupalinolide K formulation.
Q3: What is the appropriate treatment frequency and duration for in vivo studies?
A3: Treatment schedules in published studies with related compounds vary. For example, in a study with Eupalinolide J, treatment was administered once every two days for 18 days. A study with Eupalinolide O involved daily intraperitoneal injections for 20 days. The optimal frequency and duration for Eupalinolide K will depend on its pharmacokinetic profile (half-life, clearance) and the observed therapeutic window in your model.
Q4: What are the potential signs of toxicity I should monitor for?
A4: It is crucial to monitor for signs of toxicity throughout your in vivo experiment. Key indicators include:
-
Body Weight: Significant weight loss (typically >15-20%) is a common sign of toxicity.
-
Behavioral Changes: Observe the animals for any changes in activity levels, grooming, feeding, and hydration.
-
Clinical Signs: Look for signs of distress such as ruffled fur, hunched posture, or labored breathing.
-
Blood Chemistry and Hematology: At the end of the study, or if toxicity is suspected, blood samples can be analyzed for markers of liver and kidney function, as well as complete blood counts.
In studies with Eupalinolide A and J, no significant effect on the body weight of the mice was observed at the effective doses.
Troubleshooting Guides
Problem: High toxicity and animal death at the initial dose.
-
Solution: Immediately reduce the dosage. A dose reduction of 50% is a reasonable starting point for the next cohort of animals. Consider a less frequent dosing schedule. Ensure the vehicle used for drug formulation is non-toxic.
Problem: No significant anti-tumor effect is observed.
-
Solution:
-
Increase the Dosage: If no toxicity was observed at the initial dose, a dose-escalation study can be performed in a new cohort of animals.
-
Change the Administration Route: The current route may result in poor bioavailability. Consider alternative routes (e.g., from intraperitoneal to intravenous) if feasible.
-
Verify Compound Stability: Ensure that your Eupalinolide K formulation is stable and properly prepared before each administration.
-
Re-evaluate the Animal Model: The chosen cancer cell line or animal model may be resistant to Eupalinolide K.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of Eupalinolide Derivatives in Xenograft Models
| Eupalinolide Derivative | Animal Model | Cancer Type | Dosage | Administration Route | Treatment Frequency | Key Outcomes |
| Eupalinolide A | Nude Mice | Non-Small Cell Lung Cancer (A549 & H1299 cells) | 25 mg/kg, 50 mg/kg | Not specified | Not specified | Inhibition of tumor growth, weight, and volume. |
| Eupalinolide J | BALB/c nu/nu female mice | Breast Cancer (MDA-MB-231-Luc cells) | 30 mg/kg | Intravenous (tail vein) | Once every 2 days for 18 days | Inhibition of lung metastasis. |
| Eupalinolide O | Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-453 cells) | Low and high doses (not specified) | Intraperitoneal injection | Daily for 20 days | Reduced tumor volume and weight. |
| Eupalinolide B | Nude Mice | Pancreatic Cancer | Not specified | Not specified | Not specified | Reduced tumor growth and Ki-67 expression. |
| Eupalinolide B | Nude Mice & PDX model | Hepatocellular Carcinoma | Not specified | Not specified | Not specified | Inhibition of tumor growth. |
Experimental Protocols
1. Xenograft Mouse Model Protocol (General)
This protocol is a generalized procedure based on the methodologies described for Eupalinolide A and J.
-
Cell Culture: Culture the desired cancer cell line (e.g., A549, MDA-MB-231) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation:
-
For subcutaneous tumors, inject 1 x 10^6 to 5 x 10^6 cells suspended in 100-200 µL of serum-free medium or a mixture of medium and Matrigel subcutaneously into the flank of each mouse.
-
For metastasis models, inject a similar number of cells intravenously via the tail vein.
-
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare Eupalinolide K in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer the drug according to the chosen route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) and schedule. The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = 0.5 × (length × width²).
-
Record the body weight of each mouse at the same frequency.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint: At the end of the study (e.g., after 18-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Analysis:
-
Excise and weigh the tumors.
-
Collect tumors and major organs for histological analysis (e.g., H&E staining) and molecular studies (e.g., Western blotting for target proteins).
-
Visualizations
Caption: General experimental workflow for an in vivo xenograft study.
Caption: Signaling pathway of Eupalinolide A in non-small cell lung cancer.
References
- 1. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Eupalinolide K Resistance in Cancer Cells
Disclaimer: Information regarding specific resistance mechanisms to Eupalinolide K is currently limited in scientific literature. The following guidance is based on established mechanisms of resistance to other sesquiterpene lactones, such as parthenolide and alantolactone, and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to Eupalinolide K. What are the potential mechanisms?
A1: While direct evidence for Eupalinolide K is scarce, resistance to other sesquiterpene lactones often involves the activation of pro-survival signaling pathways. Key potential mechanisms include:
-
Activation of NF-κB Signaling: The transcription factor NF-κB can become constitutively active in resistant cells, upregulating anti-apoptotic proteins and cell survival genes.
-
Constitutive STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that, when persistently activated, can promote proliferation, survival, and angiogenesis, contributing to drug resistance.
-
Alterations in Apoptotic Pathways: Changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells less susceptible to Eupalinolide K-induced cell death.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of the drug from the cell, reducing its intracellular concentration and efficacy.
Q2: How can I begin to investigate the mechanism of resistance in my cell line?
A2: A good starting point is to analyze the key signaling pathways mentioned above. You can perform Western blot analysis to compare the protein expression and phosphorylation status of key pathway components (e.g., p-STAT3, p-IκBα, Bcl-2, Bax) in your resistant cell line versus the parental, sensitive cell line.
Q3: Are there any known combination therapies that can overcome resistance to sesquiterpene lactones?
A3: Yes, combination therapy is a promising strategy. For related sesquiterpene lactones, combining them with conventional chemotherapeutic agents has been shown to re-sensitize resistant cells. For example, parthenolide has been shown to enhance the efficacy of gemcitabine in pancreatic cancer cells by suppressing NF-κB activity.[1] Similarly, alantolactone has been demonstrated to enhance the chemosensitivity of lung adenocarcinoma cells to doxorubicin by inhibiting STAT3 activation.[2]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to Eupalinolide K (Increasing IC50 Value)
Possible Cause: Development of acquired resistance through activation of pro-survival signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to confirm the shift in the IC50 value of your resistant cell line compared to the parental line.
-
Pathway Analysis:
-
Analyze the activation status of the NF-κB and STAT3 pathways via Western blotting. Look for increased phosphorylation of IκBα (leading to its degradation) and STAT3.
-
Assess the expression of key apoptosis-related proteins like Bcl-2 and Bax.
-
-
Combination Therapy:
-
Based on your pathway analysis, consider co-treatment with an inhibitor of the activated pathway. For example, if you observe increased STAT3 activation, a STAT3 inhibitor could be used in combination with Eupalinolide K.
-
Alternatively, test Eupalinolide K in combination with a standard chemotherapeutic agent relevant to your cancer cell type. Start with concentrations at or below the IC50 of each drug alone and assess for synergistic effects.
-
Problem 2: Cell Morphology Changes and Increased Proliferation in the Presence of Eupalinolide K
Possible Cause: Selection of a resistant sub-population of cells that may have undergone an epithelial-to-mesenchymal transition (EMT), which is often associated with drug resistance and increased metastatic potential.
Troubleshooting Steps:
-
Assess EMT Markers: Perform immunofluorescence or Western blotting for EMT markers. Look for decreased expression of epithelial markers (e.g., E-cadherin) and increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin).
-
Migration and Invasion Assays: Conduct wound healing or transwell assays to determine if the resistant cells have enhanced migratory and invasive capabilities.
-
Targeting EMT: If EMT is confirmed, consider therapies that target this process. Some sesquiterpene lactones have been shown to inhibit EMT, suggesting that a higher concentration of Eupalinolide K or combination with other EMT inhibitors might be effective.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of parthenolide and alantolactone, two other sesquiterpene lactones, on various cancer cell lines, including some drug-resistant models. This data can serve as a reference for expected ranges of IC50 values.
Table 1: IC50 Values of Parthenolide in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) | Reference |
| HCT116 (p53+/+) | Colon Carcinoma | Parental | Not Specified | [3][4] |
| HCT116 (p53-/-) | Colon Carcinoma | p53 knockout | 2.36-fold increase vs. parental | [3] |
| U87.MG | Glioblastoma | Wild-type | 46.0 ± 3.8 | |
| U87.MG.ΔEGFR | Glioblastoma | Deletion-activated EGFR | 32.7 ± 3.8 | |
| MDA-MB-231-pcDNA | Breast Cancer | Parental | Not Specified | |
| MDA-MB-231-BCRP | Breast Cancer | BCRP overexpression | 0.07-fold of parental (collateral sensitivity) | |
| A549 | Lung Carcinoma | - | 4.3 | |
| TE671 | Medulloblastoma | - | 6.5 | |
| HT-29 | Colon Adenocarcinoma | - | 7.0 | |
| SiHa | Cervical Cancer | - | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | - | 9.54 ± 0.82 |
Table 2: IC50 Values of Alantolactone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 13.3 (48h) | |
| BT-549 | Breast Cancer | 4.5 - 17.1 (48h) | |
| MCF-7 | Breast Cancer | 19.4 - 39.6 (48h) | |
| PC3 (pre-treated for 72h) | Prostate Cancer | Cisplatin IC50 shifted from 13.2 to 2.176 with 0.1 µM Alantolactone |
Experimental Protocols
Protocol 1: Generation of a Eupalinolide K-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Eupalinolide K
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Determine Initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of Eupalinolide K using a standard MTT assay.
-
Initial Exposure: Begin by treating the parental cells with Eupalinolide K at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. The majority of cells will likely die. The surviving cells are cultured until they reach 80-90% confluency. This may take several passages.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of Eupalinolide K by 1.5 to 2-fold.
-
Repeat and Adapt: Repeat step 3 and 4, gradually increasing the drug concentration. The time required for the cells to adapt to each new concentration may vary.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of Eupalinolide K (e.g., 5-10 fold higher than the parental IC50), the resistant cell line is established. Characterize the new IC50 and perform molecular analyses to investigate the resistance mechanisms.
-
Cryopreservation: It is advisable to cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of NF-κB and STAT3 Pathways
Materials:
-
Sensitive and resistant cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels between the sensitive and resistant cell lines.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overcoming Eupalinolide K Resistance.
Caption: NF-κB Pathway Inhibition.
Caption: STAT3 Pathway Inhibition.
References
- 1. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide K Technical Support Center: Minimizing Off-Target Effects
Welcome to the Eupalinolide K Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Eupalinolide K and other sesquiterpene lactones in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eupalinolide K and related compounds?
A1: Eupalinolides, a class of sesquiterpene lactones, primarily induce cancer cell death through the induction of apoptosis and autophagy. This is often mediated by the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the MAPK, Akt/p38, and STAT3 pathways. For instance, Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. Similarly, Eupalinolide J can inhibit cancer metastasis by promoting the degradation of STAT3.
Q2: What are the known off-target effects of Eupalinolides?
A2: The term "off-target effects" for Eupalinolides generally refers to cytotoxicity observed in non-cancerous cells. While some studies have shown that certain Eupalinolides exhibit lower toxicity to normal cells compared to cancer cells, a therapeutic window must be carefully determined for each cell line and experimental model. For example, Eupalinolide J showed significant inhibitory effects on prostate cancer cells (PC-3 and DU-145) with IC50 values of 2.89 µM and 2.39 µM respectively, but did not show significant inhibition of normal MCF-10A breast epithelial cells[1]. In another study, Eupalinolide O inhibited the viability of triple-negative breast cancer cells but not normal epithelial cells[2].
Q3: How can I minimize the off-target cytotoxicity of Eupalinolide K in my experiments?
A3: Minimizing off-target effects is crucial for the therapeutic application of Eupalinolide K. Two primary strategies can be employed:
-
Nanoformulation: Encapsulating Eupalinolide K in nanoparticles, such as those made from polylactic acid (PLA), can improve its targeted delivery to cancer cells and reduce exposure to healthy tissues. This approach can also enhance bioavailability and allow for sustained release of the compound[3][4][5]. Green nanotechnology approaches are also being explored to create safer and more sustainable nanocarriers for sesquiterpene lactones.
-
Combination Therapy: Using Eupalinolide K in combination with other conventional chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect. For example, Eupalinolide B has been shown to have a synergistic effect with the cuproptosis inducer elesclomol in pancreatic cancer cells.
Q4: I am observing significant toxicity in my control (non-cancerous) cell line. What can I do?
A4: If you are observing high toxicity in your control cell line, consider the following troubleshooting steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of Eupalinolide K that induces cytotoxicity in your cancer cell line while minimizing effects on the non-cancerous control.
-
Incubation Time: Reduce the incubation time of the compound with your cells. A shorter exposure may be sufficient to induce apoptosis in cancer cells with higher sensitivity.
-
Consider Nanoformulation: If feasible, explore encapsulating Eupalinolide K in a nanoparticle delivery system to improve its therapeutic index.
-
Combination Approach: Investigate combining a lower dose of Eupalinolide K with another anti-cancer agent that has a different mechanism of action.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various Eupalinolides on different cell lines. This data can help in designing experiments and selecting appropriate concentrations.
Table 1: In Vitro Cytotoxicity of Eupalinolides
| Eupalinolide Derivative | Cancer Cell Line | Normal Cell Line | IC50 Value (Cancer Cells) | Effect on Normal Cells | Reference |
| Eupalinolide J | PC-3 (Prostate) | MCF-10A (Breast) | 2.89 ± 0.28 µM | No significant inhibition | |
| Eupalinolide J | DU-145 (Prostate) | MCF-10A (Breast) | 2.39 ± 0.17 µM | No significant inhibition | |
| Eupalinolide O | MDA-MB-231 (Breast) | MCF-10A (Breast) | 5.85 µM (48h) | Not cytotoxic | |
| Eupalinolide O | MDA-MB-453 (Breast) | MCF-10A (Breast) | 7.06 µM (48h) | Not cytotoxic | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | HPNE (Pancreatic) | More pronounced effect on cancer cells | Less cytotoxic |
Experimental Protocols
Here are detailed protocols for key experiments used to assess the on- and off-target effects of Eupalinolide K.
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of Eupalinolide K on both cancerous and non-cancerous cells.
Materials:
-
96-well plates
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
Eupalinolide K stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Eupalinolide K in culture medium.
-
Remove the medium from the wells and add 100 µL of the Eupalinolide K dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Eupalinolide K dose).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Eupalinolide K.
Materials:
-
6-well plates
-
Cell lines of interest
-
Eupalinolide K
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Eupalinolide K for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Signaling Pathway Analysis
This protocol is used to analyze the expression of proteins involved in signaling pathways affected by Eupalinolide K.
Materials:
-
Cell lines and Eupalinolide K
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Eupalinolide K as required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate key concepts related to the action and application of Eupalinolide K.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of Eupalinolide K in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Eupalinolide K in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
Issue: Precipitation of Eupalinolide K in Aqueous Solutions
Researchers may encounter precipitation when preparing aqueous solutions of Eupalinolide K, particularly when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | Eupalinolide K has limited solubility in water. For in vivo studies, a co-solvent system is recommended. A suggested formulation involves preparing a 10.9 mg/mL stock in DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[1] For in vitro aqueous solutions, ensure the final concentration does not exceed its solubility limit. |
| Solvent Exchange Shock | Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. To mitigate this, add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring. |
| Low Temperature | Solubility can be temperature-dependent. Gently warming the solution to 37°C may aid in dissolution.[1] |
| Incorrect pH | The stability of sesquiterpene lactones can be pH-dependent. While specific data for Eupalinolide K is limited, related compounds show instability at neutral or alkaline pH.[2] Consider the pH of your buffer system. |
Experimental Workflow for Preparing an Aqueous Working Solution:
References
Technical Support Center: Eupalinolide K HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Eupalinolide K. The information is tailored to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of Eupalinolide K.
Q1: Why am I seeing no peak or a very small peak for Eupalinolide K?
A1: This issue can stem from several factors related to sample preparation, instrument parameters, or compound stability.
-
Sample Degradation: Eupalinolide K, like many sesquiterpene lactones, may be susceptible to degradation. Ensure that stock solutions are stored correctly (e.g., at -20°C or -80°C for long-term storage) and protected from light.[1][2] Prepare working solutions fresh daily if possible.
-
Poor Solubility: Eupalinolide K is soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[3] Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. If using a sample solvent with a much stronger elution strength than the initial mobile phase, it can lead to peak distortion or disappearance.
-
Incorrect Wavelength: The UV detector must be set to a wavelength where Eupalinolide K has significant absorbance. For many sesquiterpene lactones, this is in the lower UV range, typically around 210 nm.
-
Injection Issues: Check for air bubbles in the syringe or sample loop, as this can lead to incomplete injections. Ensure the injection volume is appropriate for your column and sample concentration.
Q2: My Eupalinolide K peak is showing significant tailing. What could be the cause?
A2: Peak tailing is a common issue in HPLC and can be caused by both chemical and physical factors.
-
Secondary Interactions: Peak tailing for compounds like Eupalinolide K can occur due to interactions with active sites on the silica packing of the column, such as residual silanol groups.[4][5]
-
Solution: Use a highly deactivated (end-capped) C18 column. Operating the mobile phase at a lower pH (e.g., by adding a small amount of formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation: A void at the head of the column or a partially blocked frit can cause peak distortion. If the problem persists with a new column, the issue is likely elsewhere.
-
Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing.
Q3: The retention time for my Eupalinolide K peak is drifting or inconsistent between injections. How can I fix this?
A3: Retention time instability can compromise the reliability of your results.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or mobile phases with additives. A stable baseline is a good indicator of an equilibrated system.
-
Mobile Phase Composition: In reversed-phase chromatography, small changes in the mobile phase composition, especially the organic solvent percentage, can significantly impact retention times. Prepare the mobile phase carefully and ensure it is well-mixed. If preparing the mobile phase online, check the pump's proportioning valves for proper functioning.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
-
Flow Rate Inconsistency: Fluctuations in the pump's flow rate will directly affect retention times. Check for leaks in the system and ensure the pump is properly primed and degassed.
Q4: I am observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A4: Ghost peaks are unexpected peaks that can appear in a chromatogram, even during a blank run.
-
Mobile Phase Contamination: Impurities in the solvents, water, or additives used for the mobile phase are a common source of ghost peaks, especially in gradient elution. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample, leading to ghost peaks. Implement a robust needle wash protocol in your autosampler method.
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or column. Regularly flush the system with a strong solvent to remove potential contaminants.
Experimental Protocol: Representative HPLC Method for Eupalinolide K
This protocol is a representative method based on the analysis of similar sesquiterpene lactones and extracts from Eupatorium lindleyanum. Optimization may be required for your specific application and instrumentation.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Elution Mode: Gradient elution is often preferred for complex samples like plant extracts. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
3. Detection:
-
Wavelength: 210 nm
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Eupalinolide K standard in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution. Further dilute with the initial mobile phase composition to create working standards.
-
Sample Extract: For plant material, perform a suitable extraction (e.g., with ethanol or methanol) followed by filtration through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table provides representative parameters for the HPLC analysis of Eupalinolide K and related compounds. Note that specific values may vary depending on the exact chromatographic conditions.
| Parameter | Value | Notes |
| Column Type | Reversed-Phase C18 | A common choice for sesquiterpene lactones. |
| Mobile Phase | Acetonitrile/Water (with acid modifier) | Gradient elution is often necessary for complex samples. |
| Detection Wavelength | ~210 nm | Typical for compounds with lactone chromophores. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 25-35 °C | Controlled temperature ensures reproducible retention times. |
| Linearity (Typical) | 1-100 µg/mL | Should be established for your specific method. |
| Limit of Detection (LOD) | ~0.1-1 µg/mL | Dependent on instrument sensitivity and conditions. |
| Limit of Quantitation (LOQ) | ~1-5 µg/mL | Dependent on instrument sensitivity and conditions. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during Eupalinolide K analysis.
Caption: A step-by-step workflow for troubleshooting HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Eupalinolide K | CAS:108657-10-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Eupalinolide K Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Eupalinolide K from its natural sources. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Eupalinolide K?
A1: Eupalinolide K, a sesquiterpenoid lactone, is primarily isolated from plants of the Eupatorium genus, with Eupatorium lindleyanum DC. being a significant source.[1][2] The concentration of Eupalinolide K can vary depending on the specific plant part, with flowers often containing higher levels of sesquiterpene lactones compared to leaves and stems.[2]
Q2: What factors have the most significant impact on the extraction yield of Eupalinolide K?
A2: The extraction yield of Eupalinolide K is influenced by several factors, including:
-
Choice of Solvent: The polarity of the solvent is crucial. Mixtures of solvents, such as n-hexane-ethyl acetate-methanol-water, have been effectively used in purification steps.[1]
-
Extraction Method: Modern techniques like ultrasonic-microwave synergistic extraction (UMSE) can offer higher efficiency compared to traditional methods.
-
Extraction Time and Temperature: These parameters need to be optimized to maximize yield while preventing the degradation of the target compound.
-
Plant Material: The quality, age, and pre-processing of the plant material can significantly affect the final yield.
Q3: How can I minimize the degradation of Eupalinolide K during extraction and storage?
A3: Eupalinolide K, like many sesquiterpene lactones, can be sensitive to heat and light. To minimize degradation:
-
Avoid excessive temperatures during extraction and solvent evaporation.
-
Store extracts and purified compounds in amber vials at low temperatures (e.g., 4°C or -20°C) to protect from light and heat.[3]
-
Use freshly prepared solvents and handle samples promptly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Eupalinolide K | 1. Inefficient extraction method.2. Suboptimal solvent selection.3. Degradation of the compound during processing.4. Low concentration in the source material. | 1. Consider using advanced extraction techniques like Ultrasonic-Microwave Synergistic Extraction (UMSE) or Microwave-Assisted Extraction (MAE).2. Perform small-scale pilot extractions with a range of solvents (e.g., ethanol, methanol, ethyl acetate) to find the most effective one.3. Control temperature and light exposure throughout the process. Use a rotary evaporator at low temperatures for solvent removal.4. Ensure the correct plant part (e.g., flowers) is being used and that it was harvested at the optimal time. |
| Co-extraction of Impurities | 1. Solvent is too polar or non-polar, dissolving a wide range of compounds.2. Complex nature of the plant matrix. | 1. Employ a multi-step extraction process, starting with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll, followed by a more polar solvent for Eupalinolide K extraction.2. Utilize purification techniques like High-Speed Counter-Current Chromatography (HSCCC) or column chromatography for effective separation. |
| Difficulty in Purifying Eupalinolide K | 1. Presence of compounds with similar polarities.2. Ineffective chromatographic separation. | 1. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for separating structurally similar compounds like Eupalinolides. The two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) has been successfully used. 2. Optimize the mobile phase and stationary phase for column chromatography. Consider using different adsorbents like silica gel or Sephadex. |
| Inconsistent Extraction Results | 1. Variation in plant material.2. Inconsistent extraction parameters. | 1. Standardize the source, harvesting time, and drying process of the plant material.2. Precisely control all extraction parameters, including time, temperature, solvent-to-solid ratio, and agitation speed. |
Quantitative Data on Eupalinolide Extraction
While specific quantitative data for Eupalinolide K is limited in the reviewed literature, the following table provides yield information for the closely related Eupalinolide A and B from Eupatorium lindleyanum DC., which can serve as a valuable reference.
| Compound | Starting Material | Purification Method | Yield | Purity | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | HSCCC | 17.9 mg | 97.9% | |
| Eupalinolide B | 540 mg of n-butanol fraction | HSCCC | 19.3 mg | 97.1% |
Experimental Protocols
Protocol 1: General Extraction of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC.
-
Preparation of Plant Material:
-
Air-dry the aerial parts (flowers, leaves, and stems) of Eupatorium lindleyanum DC. at room temperature.
-
Grind the dried plant material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.
-
Protocol 2: Purification of Eupalinolides using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from a successful method for the purification of Eupalinolide A and B.
-
Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:4:2:3.
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both phases by sonication before use.
-
-
HSCCC Separation:
-
Dissolve the n-butanol fraction obtained from Protocol 1 in a mixture of the upper and lower phases of the solvent system.
-
Perform the HSCCC separation using the following parameters:
-
Mobile phase: Upper phase
-
Stationary phase: Lower phase
-
Flow rate: 2.0 mL/min
-
Revolution speed: 900 rpm
-
Detection wavelength: 254 nm
-
-
Collect the fractions corresponding to the peaks of interest.
-
-
Analysis and Identification:
-
Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Caption: Workflow for the extraction and purification of Eupalinolide K.
Caption: Troubleshooting logic for low Eupalinolide K yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of processing effects and of storage stability on vitamin K1 (Phylloquinone) in Sea Buckthorn Berries (Hippophaë rhamnoides L. ssp. rhamnoides) and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Eupalinolide K Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Eupalinolide K formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Eupalinolide K?
A1: The primary challenge with Eupalinolide K, a member of the sesquiterpene lactone family, is its poor aqueous solubility.[1][2] This characteristic significantly limits its dissolution in gastrointestinal fluids, leading to low absorption and reduced systemic exposure after oral administration.[3] Additionally, like many natural products, it may be susceptible to first-pass metabolism, further decreasing its bioavailability.[4]
Q2: What are the most promising formulation strategies to enhance the bioavailability of poorly soluble drugs like Eupalinolide K?
A2: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of Eupalinolide K. The most common and effective approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization and nanosuspension can enhance dissolution rates.[5]
-
Solid Dispersions: Dispersing Eupalinolide K in a hydrophilic carrier matrix can improve its wettability and dissolution.
-
Lipid-Based Formulations: Encapsulating Eupalinolide K in lipid-based systems such as liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its absorption through the lymphatic pathway.
Q3: How can I select the best formulation strategy for my Eupalinolide K experiments?
A3: The choice of formulation depends on several factors, including the physicochemical properties of Eupalinolide K, the desired release profile, and the intended route of administration. A systematic approach involves:
-
Characterization of Eupalinolide K: Determine its solubility in various solvents and biorelevant media, its melting point, and its stability under different pH and temperature conditions.
-
Feasibility Studies: Screen various formulation approaches (e.g., different polymers for solid dispersions, various lipids for lipid-based systems) on a small scale.
-
In Vitro Dissolution and Permeability Studies: Evaluate the release profile and permeability of the most promising formulations using assays like the paddle method (USP Apparatus 2) and Caco-2 cell permeability studies, respectively.
-
In Vivo Pharmacokinetic Studies: Assess the oral bioavailability of the lead formulations in an appropriate animal model, such as rats.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution of Eupalinolide K Formulation
| Potential Cause | Troubleshooting Step |
| Poor wettability of the drug. | Incorporate a surfactant or a hydrophilic polymer into the formulation. |
| Drug recrystallization in the formulation. | For solid dispersions, ensure the drug is in an amorphous state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). |
| Inadequate particle size reduction. | Optimize the micronization or high-pressure homogenization process to achieve the desired particle size distribution. |
| Inappropriate dissolution medium. | Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the gastrointestinal environment more closely than simple buffers. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. |
| Instability in the gastrointestinal tract. | Investigate the stability of Eupalinolide K at different pH values corresponding to the stomach and intestine. Consider enteric-coated formulations if significant degradation occurs at low pH. |
| First-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., cytochrome P450) in preclinical models to assess the extent of first-pass metabolism. |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation, particularly for oral gavage in animal studies. |
Issue 3: Formulation Instability During Storage
| Potential Cause | Troubleshooting Step |
| Physical instability (e.g., particle aggregation, drug crystallization). | Optimize the concentration of stabilizers (e.g., surfactants, polymers) in the formulation. For solid dispersions, select a polymer with a high glass transition temperature. |
| Chemical degradation (e.g., hydrolysis, oxidation). | Conduct forced degradation studies to identify the degradation pathways. Protect the formulation from light, moisture, and oxygen as needed. Add antioxidants or use packaging with desiccants. |
| Lipid peroxidation in lipid-based formulations. | Incorporate antioxidants such as vitamin E (alpha-tocopherol) into the formulation. |
Data Presentation
Table 1: Comparison of Eupalinolide K Formulation Strategies
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Bioavailability Enhancement (Fold Increase) |
| Micronization | Simple and cost-effective process. | Limited enhancement for very poorly soluble compounds. | 2 - 5 |
| Nanosuspension | Significant increase in surface area and dissolution velocity. | Potential for particle aggregation; requires specialized equipment. | 5 - 20 |
| Solid Dispersion | Can lead to an amorphous state with higher solubility. | Potential for recrystallization during storage; selection of a suitable carrier is critical. | 5 - 15 |
| Liposomes | Biocompatible; can protect the drug from degradation; potential for targeted delivery. | Complex manufacturing process; potential for stability issues. | 10 - 30 |
| Nanoemulsion | High drug loading capacity; enhances lymphatic transport. | Requires careful selection of oils and surfactants; potential for Ostwald ripening. | 10 - 25 |
Experimental Protocols
Protocol 1: Preparation of Eupalinolide K Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve Eupalinolide K and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, copovidone) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:5 drug-to-carrier ratio.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed.
-
Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and PXRD.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the Eupalinolide K formulation (e.g., suspended in 0.5% carboxymethylcellulose) orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Quantify the concentration of Eupalinolide K in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating Eupalinolide K formulations.
Caption: Putative signaling pathway for Eupalinolide-induced apoptosis.
References
- 1. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the STAT3 Inhibitory Potential of Eupalinolide K: A Comparative Analysis
For researchers and drug development professionals exploring novel therapeutics targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, Eupalinolide K has emerged as a compound of interest. This guide provides a comparative overview of the STAT3 inhibitory activity of Eupalinolide K, contextualized with established STAT3 inhibitors. While direct quantitative data for Eupalinolide K is limited in publicly available literature, this guide leverages data from closely related compounds and well-characterized inhibitors to provide a useful comparative framework.
Comparative Analysis of STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant, persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A variety of small molecules have been identified as STAT3 inhibitors, each with distinct mechanisms of action and inhibitory concentrations.
While specific experimental data on the direct STAT3 inhibitory activity of Eupalinolide K is not extensively documented, a study on sesquiterpene lactones isolated from Eupatorium lindleyanum identified the related compound, Eupalinolide J, as a potent STAT3 inhibitor.[1] Given the structural similarity, it is plausible that Eupalinolide K shares this inhibitory activity. For a comprehensive comparison, this guide includes data on well-established STAT3 inhibitors: Stattic, Cryptotanshinone, and Niclosamide.
| Compound | Type | Target Domain | IC50 Value (STAT3) | Cell-based IC50 | Reference |
| Eupalinolide J | Natural Product | Not specified | Not specified in cell-free assay | 3.74 ± 0.58 µM (MDA-MB-231)[2][3][4][5] 4.30 ± 0.39 µM (MDA-MB-468) | |
| Stattic | Small Molecule | SH2 Domain | 5.1 µM (cell-free) | 2.282 - 3.481 µM (various cell lines) | |
| Cryptotanshinone | Natural Product | SH2 Domain | 4.6 µM (cell-free) | ~5 µM (JAK2 in DU145 cells) | |
| Niclosamide | FDA-approved drug | Not specified | 0.25 ± 0.07 µM (luciferase reporter) | 0.4 - 8.1 µM (various colon cancer cell lines) |
Note: The IC50 values for Eupalinolide J are for cell viability in cancer cell lines and reflect the overall cytotoxic effect, which is attributed to STAT3 inhibition. It is important to note that the primary research article detailing the STAT3 inhibitory activity of Eupalinolide J has been retracted.
Experimental Methodologies for Assessing STAT3 Inhibition
The confirmation of STAT3 inhibitory activity typically involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments commonly employed in the field.
Western Blotting for Phospho-STAT3
Objective: To determine the effect of a test compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a critical step in its activation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., Eupalinolide K) for a specified duration (e.g., 24 hours). A vehicle-treated group serves as a negative control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control to determine the extent of inhibition.
STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the effect of a test compound on the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the test compound indicates inhibition of STAT3 transcriptional function.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of STAT3 inhibition and the experimental process, the following diagrams are provided.
Caption: The canonical JAK/STAT3 signaling pathway and potential points of inhibition.
Caption: Experimental workflow for confirming STAT3 inhibitory activity.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
A Comparative Analysis of Eupalinolide K and Other STAT3 Inhibitors for Researchers and Drug Development Professionals
An objective comparison of the performance of Eupalinolide K with other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a significant target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target STAT3, each with a unique mechanism of action. This guide provides a comparative overview of the efficacy of Eupalinolide K, a natural product, with other well-characterized STAT3 inhibitors, namely Stattic and S3I-201.
Due to the limited availability of direct experimental data for Eupalinolide K, this guide will utilize data from its close structural and functional analogue, Eupalinolide J. Eupalinolide J has been shown to exert its anticancer effects through the inhibition of STAT3 signaling.[1][2][3]
Quantitative Comparison of STAT3 Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eupalinolide J, Stattic, and S3I-201, providing a quantitative measure of their potency in inhibiting STAT3 activity or cell growth.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Eupalinolide J | Cell Viability (MTT Assay) | MDA-MB-231 (Human Breast Cancer) | 3.74 ± 0.58 µM | [1][2] |
| Cell Viability (MTT Assay) | MDA-MB-468 (Human Breast Cancer) | 4.30 ± 0.39 µM | ||
| Stattic | Cell-Free Assay | STAT3 Activation and Dimerization | 5.1 µM | |
| Cell Viability | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B (Head and Neck Squamous Cell Carcinoma) | 2.282 - 3.481 µM | ||
| Cell Viability | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 3.188 µM | ||
| Cell Viability | Jurkat (T-cell Acute Lymphoblastic Leukemia) | 4.89 µM | ||
| S3I-201 | In Vitro DNA Binding Assay | STAT3 DNA Binding | 86 µM | |
| Cell Viability | Various Cancer Cell Lines | 37.9 - 82.6 µM |
Mechanisms of Action
The STAT3 inhibitors discussed in this guide employ distinct mechanisms to disrupt the STAT3 signaling pathway.
Eupalinolide J: This natural product promotes the degradation of the STAT3 protein. It has been shown to enhance the ubiquitination of STAT3, marking it for destruction by the proteasome. This leads to a reduction in the overall levels of STAT3 in the cell.
Stattic: This small molecule inhibitor targets the SH2 domain of STAT3. The SH2 domain is essential for the dimerization of activated STAT3 monomers. By binding to this domain, Stattic prevents the formation of STAT3 dimers, which is a prerequisite for its nuclear translocation and DNA binding.
S3I-201: This inhibitor directly interferes with the ability of activated STAT3 dimers to bind to their target DNA sequences in the nucleus. By blocking DNA binding, S3I-201 prevents the transcription of STAT3-regulated genes that are involved in cell proliferation and survival. Some studies suggest that S3I-201 may also act as a non-selective alkylating agent.
Signaling Pathway and Inhibitor Mechanisms
The following diagrams illustrate the STAT3 signaling pathway and the points of intervention for Eupalinolide J, Stattic, and S3I-201.
Experimental Protocols
Detailed methodologies for key experiments used to assess the efficacy of STAT3 inhibitors are provided below.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of STAT3.
Objective: To quantify the ability of a compound to inhibit STAT3-mediated gene expression.
Materials:
-
HEK293 cells or other suitable cell line.
-
STAT3 reporter plasmid (e.g., 4×M67 pTATA TK-Luc) containing STAT3-responsive elements driving firefly luciferase expression.
-
Renilla luciferase vector (e.g., pRL-TK) for normalization.
-
Transfection reagent.
-
STAT3 activator (e.g., Oncostatin M (OSM) or Interleukin-6 (IL-6)).
-
Test compounds (e.g., Eupalinolide K).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the STAT3 reporter plasmid and the Renilla luciferase vector using a suitable transfection reagent.
-
After 24 hours, treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the cells with a STAT3 activator (e.g., 10 ng/ml OSM) for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Fluorescence Polarization Assay
This assay is used to assess the binding of an inhibitor to the STAT3 SH2 domain.
Objective: To determine if a compound can disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine-containing peptide.
Materials:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add the assay buffer, recombinant STAT3 protein, and fluorescently labeled phosphopeptide probe to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates that the test compound is competing with the fluorescent probe for binding to the STAT3 SH2 domain.
-
Calculate the percentage of inhibition and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if an inhibitor can prevent the binding of STAT3 to its DNA consensus sequence.
Objective: To assess the ability of a compound to inhibit the DNA-binding activity of STAT3.
Materials:
-
Nuclear extracts from cells with activated STAT3 or recombinant STAT3 protein.
-
Double-stranded DNA probe containing the STAT3 binding site (e.g., hSIE probe), labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Test compounds.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus and buffer.
-
Method for detecting the labeled probe (e.g., autoradiography or fluorescence imaging).
Procedure:
-
Incubate the nuclear extracts or recombinant STAT3 protein with the test compound at various concentrations in the binding buffer.
-
Add the labeled DNA probe and poly(dI-dC) to the reaction mixture and incubate to allow for protein-DNA binding.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Visualize the labeled DNA probe using the appropriate detection method.
-
A decrease in the intensity of the shifted band (protein-DNA complex) indicates that the test compound is inhibiting the DNA-binding activity of STAT3.
Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of novel STAT3 inhibitors.
Conclusion
This guide provides a comparative analysis of Eupalinolide K (represented by its analogue Eupalinolide J), Stattic, and S3I-201 as STAT3 inhibitors. While Eupalinolide J demonstrates potent cell growth inhibitory activity, its unique mechanism of promoting STAT3 degradation sets it apart from inhibitors that target dimerization or DNA binding. The provided experimental protocols and workflows offer a framework for the continued research and development of novel and effective STAT3-targeted therapies. Further direct investigation into the specific activity and mechanism of Eupalinolide K is warranted to fully elucidate its therapeutic potential.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
Eupalinolide K vs. Eupalinolide J: A Comparative Analysis of Anti-Cancer Activity
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on Eupalinolide J and Eupalinolide K, two sesquiterpene lactones isolated from Eupatorium lindleyanum. While Eupalinolide J has been the subject of numerous studies detailing its anti-cancer properties and mechanisms of action, data on the specific biological activity of Eupalinolide K is notably scarce, precluding a direct, data-driven comparative analysis at this time.
This guide synthesizes the current state of knowledge on both compounds, presenting the extensive experimental data available for Eupalinolide J and highlighting the existing information for Eupalinolide K. This report is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
Eupalinolide J: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Eupalinolide J has been extensively investigated for its cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer activity involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[1][2]
Biological Activities of Eupalinolide J
Multiple studies have demonstrated that Eupalinolide J exhibits a range of anti-cancer activities, including:
-
Induction of Apoptosis: Eupalinolide J has been shown to induce programmed cell death in cancer cells.[3][4]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, thereby inhibiting tumor cell proliferation.[3]
-
Inhibition of Metastasis: Eupalinolide J can suppress the spread of cancer cells from the primary tumor to other parts of the body.
Quantitative Analysis of Eupalinolide J's Cytotoxicity
The inhibitory concentration (IC50) values of Eupalinolide J have been determined in several cancer cell lines, quantifying its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 |
Eupalinolide K: An Enigmatic Counterpart
One study mentions Eupalinolide K as a component of a mixture designated F1012-2, which also contains Eupalinolide I and Eupalinolide J. This mixture was found to induce apoptosis and cell cycle arrest in MDA-MB-231 cells. However, the study does not dissect the individual contribution of Eupalinolide K to the overall activity of the mixture.
A commercial supplier of chemical reagents lists Eupalinolide K as a STAT3 inhibitor, which, if experimentally validated, would suggest a similar mechanism of action to Eupalinolide J. However, without primary peer-reviewed data, this remains an unconfirmed characteristic.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of Eupalinolide J and a general experimental workflow for assessing the cytotoxic and apoptotic effects of natural compounds.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 3. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]
- 4. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of Eupalinolides in Xenograft Models: A Comparative Guide
Absence of specific data on Eupalinolide K necessitates a comparative analysis of related Eupalinolide compounds. This guide provides a detailed comparison of the anti-cancer effects of Eupalinolide A, B, J, and O in various xenograft models, supported by experimental data and methodologies.
While the anti-cancer potential of Eupalinolide K in xenograft models remains to be specifically elucidated in published research, extensive studies on its structural analogs—Eupalinolide A, B, J, and O—offer valuable insights into the therapeutic promise of this class of sesquiterpene lactones. These related compounds, extracted from Eupatorium lindleyanum, have demonstrated significant anti-tumor activity across a range of cancer types in preclinical xenograft studies. This guide synthesizes the available data to offer a comparative perspective on their efficacy and mechanisms of action.
One study identified a compound mixture, designated F1012-2, which contains Eupalinolide I, J, and K. This fraction was shown to inhibit the growth of triple-negative breast cancer (TNBC) cells and suppress tumor growth in a xenograft model.[1][2] The study indicated that F1012-2 induces cell cycle arrest, apoptosis, and autophagy.[2] However, the specific contribution of Eupalinolide K to these effects was not detailed.
Given the lack of individual data for Eupalinolide K, this guide will focus on the in vivo anti-cancer effects of Eupalinolide A, B, J, and O, for which specific xenograft data are available.
Comparative Efficacy of Eupalinolides in Xenograft Models
The following table summarizes the quantitative data from xenograft studies on various Eupalinolide compounds.
| Compound | Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer (NSCLC) | A549 & H1299 cells in nude mice | 25 mg/kg | >60% decrease in tumor weight and volume. | [3][4] |
| Eupalinolide B | Laryngeal Cancer | TU212 cells in nude mice | Not specified | Significant suppression of tumor growth. | |
| Pancreatic Cancer | PANC-1 cells in nude mice | Not specified | Reduced tumor growth and Ki-67 expression. | ||
| Hepatic Carcinoma | SMMC-7721 & HCCLM3 cells in nude mice | Not specified | Anti-proliferative activity. | ||
| Eupalinolide J | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231-Luc cells in nude mice | Not specified | Inhibition of lung metastasis. | |
| Eupalinolide O | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 & MDA-MB-453 cells in nude mice | Treatment for 20 days | Reduced tumor volume and weight. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the cited xenograft studies.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., A549, H1299, TU212, MDA-MB-231) are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Four- to six-week-old female nude mice are typically used for xenograft studies.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile medium or phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is periodically measured using calipers and calculated using the formula: (Length × Width^2) / 2. Animal body weight is also monitored to assess toxicity.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to control and treatment groups.
-
Drug Administration: Eupalinolide compounds, dissolved in a vehicle such as DMSO and further diluted in saline, are administered to the treatment groups, typically via intraperitoneal injection. The control group receives the vehicle alone.
-
Study Endpoint and Analysis: At the end of the study period, mice are euthanized, and tumors are excised and weighed. Tumor tissues may be used for further analyses, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) and Western blotting to evaluate protein expression in signaling pathways.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Eupalinolides are attributed to their modulation of various signaling pathways.
Eupalinolide A: ROS/ERK and AMPK/mTOR/SCD1 Pathways
In hepatocellular carcinoma, Eupalinolide A induces autophagy-mediated cell death through the ROS/ERK signaling pathway. In non-small cell lung cancer, it has been shown to induce ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling cascade.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide K's Potential Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory properties of Eupalinolide K, benchmarked against established anti-inflammatory agents. Due to the limited direct experimental data on Eupalinolide K, this report leverages findings on its close structural analogs, Eupalinolide B and O, to provide a preliminary assessment. The following sections present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways implicated in inflammation.
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of Eupalinolide analogs and selected alternative anti-inflammatory compounds on key inflammatory mediators. This data is compiled from various in vitro and in vivo studies and presented to facilitate a comparative assessment.
| Compound | Target | Assay System | Concentration / Dose | % Inhibition / Effect | Citation |
| Eupalinolide B | TNF-α, IL-1β | Adjuvant-induced arthritis rats | Not specified | Reduced serum levels | [1] |
| Eupalinolide O | Cell Viability | MDA-MB-231 cells | IC50: 5.85 µM (48h) | Cytotoxic effect | [2] |
| Curcumin | TNF-α | Human subjects with Metabolic Syndrome | Not specified | Significant reduction in serum | [3] |
| IL-6 | Human subjects with Metabolic Syndrome | Not specified | Significant reduction in serum | [3] | |
| Nitric Oxide | Not specified | Not specified | Increased levels | [3] | |
| Quercetin | IL-6 | LPS-stimulated RAW 264.7 cells | 6.25–25 µM | Significant suppression | |
| TNF-α | LPS-stimulated RAW 264.7 cells | Not specified | No significant effect | ||
| Indomethacin | Paw Edema | Carrageenan-induced rat paw edema | 10 mg/Kg | 87.3% inhibition | |
| Paw Edema | Dextran-induced rat paw edema | 10 mg/Kg | 91.5% inhibition |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to enable replication and further investigation.
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are seeded at a density of 1.5 x 10^5 cells/well in a 96-well plate and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., Eupalinolide K) or a positive control for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 2 µg/mL for 18 hours.
-
Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves adding the Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to the supernatant. After a 30-minute incubation, the absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined by comparison to a standard curve of sodium nitrite.
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) ELISA
Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 in biological samples.
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for either human TNF-α or IL-6.
-
Sample and Standard Incubation: Standards with known concentrations of the cytokine and the test samples (e.g., cell culture supernatants, serum) are added to the wells and incubated for a specified period (e.g., 90 minutes at 37°C for TNF-α, 2 hours at room temperature for IL-6).
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
-
Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The enzyme reacts with the substrate to produce a color change.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Signaling Pathway Visualizations
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the primary signaling cascades implicated in inflammation.
Figure 1: Experimental workflow for assessing anti-inflammatory properties.
Figure 2: Potential inhibition of the NF-κB signaling pathway by Eupalinolide K.
Figure 3: Potential modulation of the MAPK signaling pathway by Eupalinolide K.
References
- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Effects of Eupalinolide Analogues on Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer properties of the Eupalinolide family of sesquiterpene lactones. This guide provides a comparative overview of the cytotoxic activities of various Eupalinolide analogues against different cancer cell lines, supported by experimental data and detailed methodologies.
While this guide aims to provide a comparative analysis of the Eupalinolide family, it is important to note that specific cytotoxic data for Eupalinolide K , including IC50 values against various cancer cell lines, is not extensively available in the current body of scientific literature. However, research has identified Eupalinolide K as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor, suggesting a potential role in cancer therapy.[1] This guide, therefore, focuses on the well-documented cytotoxic effects of its close analogues—Eupalinolide A, B, J, L, and O—to offer a valuable comparative context for researchers exploring the therapeutic potential of this class of compounds.
Data Presentation: Comparative Cytotoxicity of Eupalinolide Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of various Eupalinolide analogues against a range of human cancer cell lines. These values, derived from in vitro studies, serve as a quantitative measure of the cytotoxic potency of each compound.
| Eupalinolide Analogue | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Incubation Time (hours) |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 | 48 |
| HCCLM3 | Hepatocellular Carcinoma | ~10 | 48 | |
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 | Not Specified |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not Specified | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not Specified | |
| Eupalinolide L | P-388 | Murine Leukemia | 0.17 | Not Specified |
| A-549 | Lung Carcinoma | 2.60 | Not Specified | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34, 5.85, 3.57 | 24, 48, 72 |
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47, 7.06, 3.03 | 24, 48, 72 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Eupalinolide analogues.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide analogue for specified time periods (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow for MTT Assay
Signaling Pathways Modulated by Eupalinolide Analogues
Eupalinolide analogues have been shown to induce cytotoxicity in cancer cells through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death).
Intrinsic Apoptosis Pathway
Several Eupalinolide analogues, including Eupalinolide J and O, have been reported to induce apoptosis through the intrinsic or mitochondrial pathway.[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
Key events in this pathway include:
-
Disruption of Mitochondrial Membrane Potential (MMP): Eupalinolides can cause the loss of MMP, a critical event in the initiation of apoptosis.[3]
-
Release of Cytochrome c: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.
-
Activation of Caspases: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.
Intrinsic Apoptosis Pathway
Other Key Signaling Pathways
-
Akt/p38 MAPK Signaling Pathway: Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.
-
STAT3 Signaling Pathway: Eupalinolide J has been found to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway. As mentioned, Eupalinolide K is also identified as a STAT3 inhibitor, suggesting a similar mechanism of action might be at play.
-
ROS/ERK Signaling Pathway: Eupalinolide A induces autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway.
Conclusion
The available evidence strongly suggests that the Eupalinolide family of sesquiterpene lactones possesses significant cytotoxic and anti-cancer properties against a variety of cancer cell lines. While data on Eupalinolide K is currently limited, the extensive research on its analogues provides a solid foundation for future investigations into its therapeutic potential. The diverse mechanisms of action, including the induction of apoptosis through multiple signaling pathways, highlight the promise of these natural compounds in the development of novel cancer therapies. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of Eupalinolide K and to explore the synergistic potential of these compounds in combination with existing cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Eupalinolide Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Eupalinolide analogs, focusing on their anticancer properties. While a systematic study on a broad range of synthetic Eupalinolide K analogs is not extensively available in the public domain, this document synthesizes the existing data on naturally occurring Eupalinolide congeners to elucidate key structural features influencing their cytotoxic effects.
Introduction to Eupalinolides
Eupalinolides are a class of sesquiterpene lactones, primarily isolated from plants of the Eupatorium genus. These natural products have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly their potent anticancer effects. The core chemical scaffold of eupalinolides offers a versatile platform for structural modifications, paving the way for the development of novel therapeutic agents. This guide focuses on the relationship between the chemical structures of various eupalinolide analogs and their observed cytotoxic activity against different cancer cell lines.
Comparative Cytotoxicity of Eupalinolide Analogs
The cytotoxic activities of several naturally occurring eupalinolide analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eupalinolide A | A-549 (Lung Carcinoma) | 3.8 | [1] |
| BGC-823 (Gastric Carcinoma) | 4.2 | [1] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 5.1 | [1] | |
| HL-60 (Promyelocytic Leukemia) | 1.9 | [1] | |
| Eupalinolide B | A-549 (Lung Carcinoma) | 2.5 | [1] |
| BGC-823 (Gastric Carcinoma) | 3.1 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 3.9 | ||
| HL-60 (Promyelocytic Leukemia) | 1.5 | ||
| Eupalinolide C | A-549 (Lung Carcinoma) | 4.5 | |
| BGC-823 (Gastric Carcinoma) | 5.3 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 6.2 | ||
| HL-60 (Promyelocytic Leukemia) | 2.8 | ||
| Eupalinolide D | A-549 (Lung Carcinoma) | > 10 | |
| BGC-823 (Gastric Carcinoma) | > 10 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | > 10 | ||
| HL-60 (Promyelocytic Leukemia) | 8.7 | ||
| Eupalinolide E | A-549 (Lung Carcinoma) | 3.1 | |
| BGC-823 (Gastric Carcinoma) | 3.9 | ||
| SMMC-7721 (Hepatocellular Carcinoma) | 4.8 | ||
| HL-60 (Promyelocytic Leukemia) | 1.7 | ||
| Eupalinolide L | P-388 (Murine Leukemia) | 0.17 | |
| A-549 (Lung Carcinoma) | 2.60 |
Structure-Activity Relationship Insights
Based on the available data, several structural features appear to be critical for the cytotoxic activity of eupalinolide analogs:
-
The α-methylene-γ-lactone Moiety: This functional group is a common feature in many biologically active sesquiterpene lactones and is considered a key pharmacophore. It can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in biological macromolecules, thereby disrupting their function.
-
Substitution on the Germacrane Skeleton: The type and position of substituent groups on the core ring structure significantly influence activity. For instance, the presence and nature of ester groups at various positions can modulate the lipophilicity and steric properties of the molecule, affecting its ability to cross cell membranes and interact with its target.
-
Stereochemistry: The spatial arrangement of atoms is crucial for biological activity. Subtle changes in stereochemistry can lead to significant differences in the binding affinity of the molecule to its biological target.
The potent activity of Eupalinolide L, with an IC50 value of 0.17 µM against P-388 cells, highlights its potential as a promising anticancer lead compound. Further studies involving the synthesis of a wider range of Eupalinolide K analogs with systematic modifications are necessary to establish a more comprehensive SAR profile.
Experimental Protocols
The cytotoxicity of the eupalinolide analogs was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the eupalinolide analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of eupalinolide analogs is often attributed to their ability to modulate various cellular signaling pathways.
Caption: Hypothesized signaling pathway.
The diagram above illustrates a generalized signaling pathway that may be modulated by eupalinolide analogs, leading to anticancer effects such as apoptosis and cell cycle arrest.
Caption: Experimental workflow for SAR.
This flowchart outlines the general experimental workflow for conducting structure-activity relationship studies of eupalinolide analogs, from synthesis to the identification of lead compounds.
Conclusion
The available data on naturally occurring eupalinolide analogs provide valuable preliminary insights into their structure-activity relationships. The α-methylene-γ-lactone moiety and substitutions on the germacrane skeleton are key determinants of their cytotoxic potency. However, to fully exploit the therapeutic potential of this class of compounds, further research is imperative. A systematic approach involving the synthesis and biological evaluation of a diverse library of Eupalinolide K analogs is crucial for delineating a more precise SAR, which will guide the rational design of novel and more potent anticancer agents.
References
Unraveling the Mechanisms of Eupalinolides: A Comparative Guide for Researchers
An In-depth Analysis of the Anti-Cancer Activities of Eupalinolide Analogues and the Quest for Independent Verification of Eupalinolide K's Mechanism of Action
For researchers, scientists, and drug development professionals vested in the discovery of novel anti-cancer agents, the Eupalinolide family of sesquiterpene lactones presents a compelling area of study. Extracted from the plant Eupatorium lindleyanum, these natural compounds have demonstrated significant potential in inhibiting cancer cell proliferation and inducing cell death across various cancer types. However, a notable gap in the scientific literature exists concerning the specific mechanism of action of Eupalinolide K, with a lack of independent verification studies. This guide provides a comprehensive comparison of the known mechanisms of Eupalinolide analogues A, B, J, and O, alongside the limited data available for a complex containing Eupalinolide K, to offer a valuable resource for guiding future research and drug development efforts.
Comparative Analysis of Eupalinolide Mechanisms of Action
While data specifically isolating the effects of Eupalinolide K is scarce, a study on a complex named F1012-2, which contains Eupalinolide I, J, and K, found that it could induce cell apoptosis and G2/M cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells.[1][2] The observed effects were associated with the significant inhibition of the Akt signaling pathway and activation of the p38 signaling pathway.[1][2]
In contrast, more extensive research is available for other Eupalinolide analogues, revealing a diversity of pathways targeted by these closely related molecules.
| Compound | Cancer Type(s) | Key Mechanisms of Action | IC50 Values |
| F1012-2 (contains Eupalinolide K) | Triple-Negative Breast Cancer (MDA-MB-231) | Induces apoptosis and G2/M cell cycle arrest; Inhibits Akt and activates p38 signaling.[1] | Not explicitly reported for the complex. |
| Eupalinolide J | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468), Prostate Cancer (PC-3, DU-145) | Induces apoptosis, disrupts mitochondrial membrane potential, and causes cell cycle arrest. Suppresses STAT3 signaling by promoting its ubiquitin-dependent degradation. Induces DNA damage response. | MDA-MB-231: 3.74 ± 0.58 µM; MDA-MB-468: 4.30 ± 0.39 µM (at 72h). |
| Eupalinolide O | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-453) | Induces apoptosis via modulation of ROS generation and the Akt/p38 MAPK signaling pathway. | Effective concentrations of 5 µM and 10 µM noted to suppress viability. |
| Eupalinolide A | Hepatocellular Carcinoma (MHCC97-L, HCCLM3), Non-Small Cell Lung Cancer (A549, H1299) | Induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma. Arrests cell cycle at the G1 phase. In non-small cell lung cancer, it induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway. | ~10 µM showed significant inhibitory effect in hepatocellular carcinoma cell lines. |
| Eupalinolide B | Pancreatic Cancer, Hepatic Carcinoma | Induces apoptosis, elevates reactive oxygen species (ROS) levels, and disrupts copper homeostasis, potentially inducing cuproptosis in pancreatic cancer. In hepatic carcinoma, it induces ferroptosis and activates the ROS-ER-JNK pathway. | 24 µM used in hepatic carcinoma cell proliferation assays. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecules and the methodologies employed in this research, the following diagrams are provided.
Caption: Comparative signaling pathways of Eupalinolide analogues J, O, A, and B.
Caption: General experimental workflow for investigating Eupalinolide mechanisms.
Detailed Experimental Protocols
To facilitate the replication and independent verification of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Eupalinolide compound as required.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Seeding: Seed cancer cells in the upper chamber of a Transwell insert with a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Treatment: Add the Eupalinolide compound to the upper chamber.
-
Incubation: Incubate for the specified time to allow cell migration.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.
Future Directions and the Need for Independent Verification
The comprehensive data on Eupalinolides A, B, J, and O highlight the multifaceted anti-cancer properties of this class of compounds. The consistent induction of apoptosis and cell cycle arrest, albeit through different signaling pathways, underscores their therapeutic potential. However, the conspicuous absence of dedicated studies on Eupalinolide K represents a significant knowledge gap.
Future research should prioritize the independent verification of the mechanism of action of Eupalinolide K. This would involve isolating the compound and conducting a systematic evaluation of its effects on various cancer cell lines. Investigating its impact on the STAT3, Akt, and MAPK pathways, as well as its potential to induce ROS generation, apoptosis, and autophagy, would be crucial first steps. Such studies would not only elucidate the specific role of Eupalinolide K but also contribute to a more complete understanding of the structure-activity relationships within the Eupalinolide family, ultimately aiding in the development of more effective and targeted cancer therapies.
References
A Comparative Analysis of Eupalinolide K and the Clinical Drug Ruxolitinib in the Context of Cancer Therapy
For Immediate Release
This guide provides a detailed comparative analysis of Eupalinolide K, a natural sesquiterpene lactone, and Ruxolitinib, a clinically approved Janus kinase (JAK) inhibitor, with a focus on their potential applications in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and anti-cancer properties of these compounds.
Introduction
Eupalinolide K is a natural compound isolated from Eupatorium lindleyanum that has been identified as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor.[1][2] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Ruxolitinib is a clinically approved drug that functions as a potent inhibitor of Janus kinases (JAK1 and JAK2).[3][4] By inhibiting JAKs, Ruxolitinib effectively blocks the phosphorylation and subsequent activation of STAT3, thereby interfering with the downstream signaling cascade that promotes cancer cell growth and survival.[5] It is approved for the treatment of myelofibrosis and polycythemia vera and has been investigated in clinical trials for solid tumors, including triple-negative breast cancer (TNBC).
This guide will compare the anti-cancer activities of Eupalinolide K and Ruxolitinib, with a particular focus on their effects on triple-negative breast cancer, a cancer subtype known for STAT3 pathway activation.
Quantitative Analysis of Anti-Cancer Activity
Table 1: In Vitro Anti-Proliferative Activity of Eupalinolide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time Point (h) |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |
| 5.85 | 48 | |||
| 3.57 | 72 | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | |
| 7.06 | 48 | |||
| 3.03 | 72 | |||
| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | Not Specified |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | |
| LCC | Laryngeal Cancer | 4.20 | Not Specified | |
| TU686 | Laryngeal Cancer | 6.73 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |
| Eupalinolide A | A549 & H1299 | Non-Small Cell Lung Cancer | 10, 20, 30 (Tested Concentrations) | 24 |
| MHCC97-L & HCCLM3 | Hepatocellular Carcinoma | 7, 14, 28 (Tested Concentrations) | 24, 48, 72 |
Data for Eupalinolide O is from a study on its effects on TNBC cells. Data for Eupalinolide B is from a study on laryngeal cancer cells. Data for Eupalinolide A is from studies on non-small cell lung cancer and hepatocellular carcinoma cells.
Table 2: In Vitro Anti-Proliferative Activity of Ruxolitinib
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | >10 | 96 |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | >10 | 96 |
| FaDu | Head and Neck Squamous Cell Carcinoma | >10 | 96 |
| H1299 | Non-Small Cell Lung Cancer | ~5-10 (in combination with cisplatin) | Not Specified |
| A549 | Non-Small Cell Lung Cancer | >10 (as single agent) | Not Specified |
Data for HNSCC cell lines indicates that Ruxolitinib inhibited cell growth at doses ≥ 0.1µM, though the IC50 was not reached. Data for NSCLC cell lines is from a study investigating Ruxolitinib's effect on cisplatin resistance.
Mechanism of Action
Both Eupalinolide K and Ruxolitinib exert their anti-cancer effects by targeting the STAT3 signaling pathway, albeit through different mechanisms.
Eupalinolide K: As a direct STAT3 inhibitor, Eupalinolide K is believed to bind to the STAT3 protein, preventing its activation, dimerization, and nuclear translocation. Other related Eupalinolides have been shown to induce apoptosis, cell cycle arrest, and inhibit cancer cell migration.
Ruxolitinib: Ruxolitinib is an indirect inhibitor of STAT3 activation. It targets the upstream kinases JAK1 and JAK2. By inhibiting these kinases, Ruxolitinib prevents the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for Eupalinolide K and Ruxolitinib.
References
- 1. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II study of ruxolitinib, a selective JAK1/2 inhibitor, in patients with metastatic triple-negative breast cancer [dash.harvard.edu]
- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupalinolide Compounds: Gauging the Safety and Toxicity Profile of Eupalinolide K Through Analogs
An objective comparison of the safety and toxicity profiles of various Eupalinolide compounds to extrapolate a potential profile for Eupalinolide K. This guide presents supporting experimental data from in vitro and in vivo studies on Eupalinolide A, B, J, and O, offering a framework for future research and development.
In the quest for novel therapeutic agents, particularly in oncology, the Eupalinolide family of sesquiterpene lactones has garnered significant interest. While research has illuminated the bioactivities of several members of this family, a comprehensive safety and toxicity profile for Eupalinolide K remains to be fully elucidated. This guide provides a comparative analysis of the known safety and toxicity data for Eupalinolide A, B, J, and O to establish a predictive baseline for Eupalinolide K and to identify key experimental avenues for its direct evaluation.
Comparative Cytotoxicity
A primary indicator of a compound's therapeutic window is its differential cytotoxicity towards cancerous versus non-cancerous cells. Studies on various Eupalinolide derivatives have consistently demonstrated potent cytotoxic effects against a range of cancer cell lines, with encouragingly lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments.
| Compound | Cancer Cell Line | IC50 Value (µM) | Time Point (h) | Non-Cancerous Cell Line | Observation |
| Eupalinolide O | MDA-MB-231 (TNBC) | 10.34, 5.85, 3.57 | 24, 48, 72 | MCF 10A (Normal Epithelial) | Inhibited viability of TNBC cells but not normal epithelial cells.[1] |
| MDA-MB-453 (TNBC) | 11.47, 7.06, 3.03 | 24, 48, 72 | |||
| MDA-MB-468 (Breast) | 1.04 | 72 | Significant cytotoxicity observed.[2] | ||
| Eupalinolide J | PC-3 (Prostate) | 2.89 ± 0.28 | 72 | MCF-10A (Normal Epithelial) | Showed marked anti-proliferative activity in cancer cells.[3] |
| DU-145 (Prostate) | 2.39 ± 0.17 | 72 | |||
| Eupalinolide A | A549 (NSCLC) | Not specified (tested at 10, 20, 30 µM) | 48 | Inhibited cell proliferation.[4] | |
| H1299 (NSCLC) | Not specified (tested at 10, 20, 30 µM) | 48 | |||
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | Most pronounced effect among A, B, and O | Not specified | Significant reduction in cell viability.[5] |
Table 1: Comparative in vitro cytotoxicity of Eupalinolide derivatives. This table summarizes the IC50 values of different Eupalinolide compounds against various cancer cell lines, highlighting their selective cytotoxic potential.
In Vivo Safety and Toxicity Assessment
Preclinical in vivo studies are crucial for evaluating the systemic toxicity of a compound. For several Eupalinolide derivatives, animal models have provided initial safety data. A common approach involves monitoring the body weight of tumor-bearing mice during treatment, where a lack of significant weight loss is indicative of low systemic toxicity at therapeutic doses.
-
Eupalinolide J: In a study investigating its anti-metastatic effects, there was no significant difference in the body weight of nude mice treated with Eupalinolide J compared to the control group, suggesting no obvious toxicity at the therapeutic concentrations used.
-
Eupalinolide A: A xenograft model using non-small cell lung cancer cells showed that Eupalinolide A treatment (25 mg/kg) markedly inhibited tumor growth without significantly affecting the body weight of the tumor-bearing mice.
-
Eupalinolide O: In vivo experiments with xenograft tumors of triple-negative breast cancer cells involved treating mice with Eupalinolide O for 20 days to monitor tumor growth.
-
Eupalinolide B: In a xenograft mouse model of pancreatic cancer, Eupalinolide B treatment resulted in reduced tumor growth and decreased expression of the proliferation marker Ki-67. Furthermore, it significantly inhibited tumor progression in a KRAS-mutant non-small cell lung cancer model without causing obvious side effects in vivo.
Genotoxicity Profile
A critical aspect of safety assessment is determining a compound's potential to cause genetic damage. While direct genotoxicity studies on Eupalinolide K are not available, the broader context of natural product safety evaluation emphasizes the need for a robust database of in vitro and in vivo genotoxicity assays. For any new compound, a standard battery of tests, including Ames test for mutagenicity, chromosomal aberration assays, and in vivo micronucleus tests, would be essential to characterize its genotoxic potential.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are paramount. Below are summaries of key experimental protocols employed in the study of Eupalinolide compounds.
Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ or 5 × 10³ cells/well).
-
After adherence, cells are treated with varying concentrations of the Eupalinolide compound for specified time periods (e.g., 24, 48, 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases reduce the MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
2. CCK-8 Assay:
-
Principle: A more sensitive colorimetric assay than MTT, utilizing a highly water-soluble tetrazolium salt.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with the test compound.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
The absorbance is measured at 450 nm.
-
Apoptosis and Cell Cycle Analysis
1. Flow Cytometry:
-
Principle: Used to analyze the physical and chemical characteristics of particles (cells) as they pass through a laser beam. It can be used to assess apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution (e.g., propidium iodide staining).
-
Apoptosis Protocol:
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
The stained cells are analyzed by a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Protocol:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye like propidium iodide.
-
The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
2. TUNEL Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the terminal ends of nucleic acids.
-
Protocol:
-
Cells or tissue sections are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are visualized by fluorescence microscopy or flow cytometry.
-
Visualizing the Mechanisms and Workflows
To better understand the cellular mechanisms affected by Eupalinolide compounds and the typical experimental process, the following diagrams are provided.
Figure 1: A generalized experimental workflow for evaluating the anti-cancer and toxicological properties of Eupalinolide compounds.
Figure 2: A composite diagram of signaling pathways modulated by various Eupalinolide compounds, leading to diverse anti-cancer cellular outcomes.
Conclusion and Future Directions for Eupalinolide K
The available data on Eupalinolide A, B, J, and O paint a promising picture of this class of compounds as potent and selective anti-cancer agents with manageable in vivo toxicity at therapeutic doses. They appear to exert their effects through the modulation of multiple key signaling pathways, including those involved in apoptosis, cell cycle regulation, and metastasis.
For the validation of Eupalinolide K's safety and toxicity profile, a systematic investigation following the experimental workflows outlined above is imperative. Key steps should include:
-
Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines and, crucially, a variety of normal human cell lines to establish its therapeutic index.
-
Detailed mechanistic studies to determine which signaling pathways are modulated by Eupalinolide K and to identify its direct molecular targets.
-
A full panel of in vitro genotoxicity assays to assess its mutagenic and clastogenic potential.
-
In vivo toxicity studies in relevant animal models, including dose-range finding studies and evaluation of effects on major organs through histopathology.
By leveraging the knowledge gained from its analogs and undertaking a rigorous, data-driven evaluation, the therapeutic potential of Eupalinolide K can be fully and safely realized. This comparative guide serves as a foundational resource for researchers, scientists, and drug development professionals embarking on this critical endeavor.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Frontiers | Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer [frontiersin.org]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide K: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eupalinolide K, a sesquiterpene lactone, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in a robust chemical waste management plan. This involves tracking a chemical from its point of generation to its final disposal. Key elements include minimizing waste generation, proper labeling and storage, and adherence to institutional and regulatory guidelines.
Safety and Handling Protocols
Before beginning any procedure involving Eupalinolide K, it is crucial to handle the compound with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[1]
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the handling area.
Eupalinolide K Disposal Procedure
Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
Step 1: Waste Identification and Segregation
-
All disposable labware, including gloves, pipette tips, and empty vials, that have come into direct contact with Eupalinolide K should be considered contaminated chemical waste.
-
Segregate Eupalinolide K waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
Step 2: Waste Collection and Containment
-
Collect solid waste, such as contaminated labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For unused or surplus Eupalinolide K, keep it in its original container if possible, or a compatible, tightly sealed container.
-
Label the waste container clearly with "Hazardous Waste," the name "Eupalinolide K," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of Eupalinolide K waste through standard trash or sewer systems.
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H26O6 | |
| Molecular Weight | 362.42 g/mol |
Experimental Workflow for Disposal
The logical flow for the proper disposal of Eupalinolide K is outlined below. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Logical workflow for the safe disposal of Eupalinolide K.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
